5-Bromo-3-fluoroisatoic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWIBKZSJOMMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-3-fluoroisatoic Anhydride: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-3-fluoroisatoic anhydride. It is intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering insights into the potential applications of this versatile chemical intermediate.
Core Chemical Properties
This compound is a halogenated derivative of isatoic anhydride, presenting as a faint brown powder.[1] Its chemical structure, characterized by the presence of both bromine and fluorine atoms on the aromatic ring, makes it an attractive building block for the synthesis of a variety of heterocyclic compounds, particularly in the development of novel therapeutic agents.
Physicochemical Data
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₃BrFNO₃ | [1] |
| Molecular Weight | 260.02 g/mol | [1] |
| Appearance | Faint brown powder | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 1049118-00-4 | [1] |
| InChI | InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | [1] |
| SMILES | O=c1[nH]c2c(F)cc(Br)cc2c(=O)o1 | [1] |
| Synonyms | 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |
| Melting Point | Estimated: 270-290 °C (with decomposition) | Based on 5-Bromoisatoic anhydride (280-285 °C, dec.)[2][3] and 5-Fluoroisatoic anhydride (259-262 °C)[4] |
| Boiling Point | Data not available (likely decomposes) | N/A |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO | Based on solubility of similar isatoic anhydrides[3][4] |
Synthesis and Reactivity
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be extrapolated from the general synthesis of isatoic anhydrides and the preparation of its precursors. A potential two-step synthesis is outlined below:
Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid
This precursor could be synthesized from a suitable commercially available starting material, such as 2-amino-3-fluorobenzoic acid, via electrophilic bromination.
Step 2: Cyclization to form this compound
The resulting substituted anthranilic acid can then be cyclized using a phosgene equivalent, such as triphosgene or diphosgene, in an appropriate solvent.
Reactivity: A Gateway to Quinazolinones
Isatoic anhydrides are valuable precursors for the synthesis of quinazolinones and related heterocyclic systems. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions. This reactivity is the cornerstone of its utility in medicinal chemistry.
The general reaction involves the treatment of the isatoic anhydride with a primary amine or ammonia, which acts as a nucleophile. The reaction proceeds through an intermediate N-substituted 2-aminobenzamide, which then undergoes intramolecular cyclization to form the quinazolinone ring system.
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure for the synthesis of quinazolinones from isatoic anhydrides can be adapted by a skilled chemist.
General Protocol for the Synthesis of Substituted Quinazolinones:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of this compound in a suitable solvent (e.g., glacial acetic acid, ethanol, or DMF).
-
Addition of Amine: To this solution, add a slight excess (1.1 to 1.2 equivalents) of the desired primary amine.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired quinazolinone derivative.
Biological Relevance and Potential Applications
The true value of this compound lies in its potential as a scaffold for the synthesis of biologically active molecules. Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9]
The presence of both bromo and fluoro substituents on the quinazolinone core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Anticancer Activity: Numerous studies have highlighted the potential of bromo- and fluoro-substituted quinazolinones as potent anticancer agents.[5][8] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Antimicrobial Activity: The quinazolinone scaffold has also been explored for the development of novel antimicrobial agents.[6][7][9] The incorporation of bromine and fluorine can enhance the antimicrobial potency against a range of bacterial and fungal pathogens.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds, particularly substituted quinazolinones. Its unique halogenation pattern offers opportunities for the development of novel drug candidates with potentially enhanced biological activities. This technical guide provides a foundational understanding of its chemical properties and reactivity, aiming to facilitate its use in innovative research and drug discovery programs.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Bromo isatoic anhydride | CAS#:4692-98-2 | Chemsrc [chemsrc.com]
- 3. 5-Bromoisatoic anhydride | 4692-98-2 [chemicalbook.com]
- 4. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medires [mediresonline.org]
- 7. Synthesis and antimicrobial activity of dibromo quinazolinone. [wisdomlib.org]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 5-Bromo-3-fluoroisatoic anhydride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines plausible synthetic routes, detailed experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.
Introduction
This compound, also known as 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a substituted derivative of isatoic anhydride. Isatoic anhydrides are versatile building blocks in organic synthesis, serving as precursors to a wide range of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones, many of which exhibit significant biological activity. The introduction of bromine and fluorine atoms into the isatoic anhydride scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.
Synthesis of this compound
Two primary synthetic strategies are proposed for the preparation of this compound. The first involves the cyclization of the corresponding anthranilic acid, while the second is based on the oxidation of a substituted isatin or indole.
Synthesis via Cyclization of 2-Amino-5-bromo-3-fluorobenzoic Acid
A common and effective method for the synthesis of isatoic anhydrides is the reaction of an anthranilic acid derivative with phosgene or a phosgene equivalent, such as triphosgene.[1] This approach is advantageous due to the commercial availability of the starting material, 2-amino-5-bromo-3-fluorobenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-5-bromo-3-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap.
-
Addition of Phosgene Equivalent: A solution of triphosgene (0.4 eq) in the same anhydrous solvent is added dropwise to the stirred solution of the anthranilic acid at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is triturated with a non-polar solvent like hexane to remove any unreacted triphosgene and byproducts.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Synthesis via Oxidation of 5-Bromo-3-fluoroindole
An alternative route involves the oxidation of a corresponding indole derivative. A general and environmentally friendly method for the oxidation of indoles to isatoic anhydrides utilizes Oxone (potassium peroxymonosulfate).[2]
Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromo-3-fluoroindole (1.0 eq) in a mixture of dimethylformamide (DMF) and water (4:1) is added Oxone (4.0 eq) in one portion.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting indole.
-
Work-up: Once the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate.
-
Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting solid is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The expected data is summarized in the table below, based on the analysis of similar compounds.[2]
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₃BrFNO₃ |
| Molecular Weight | 260.02 g/mol |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.9 (s, br, 1H, NH), 8.0-7.8 (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160-158 (C=O, anhydride), 150-148 (C-F, d), 140-110 (aromatic carbons), 115-113 (C-Br) |
| IR (KBr, cm⁻¹) | 3200-3100 (N-H stretch), 1780-1760 (C=O, anhydride), 1740-1720 (C=O, anhydride), 1620-1580 (C=C, aromatic) |
| Mass Spectrometry (ESI-) | m/z: 257.9 [M-H]⁻ |
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the primary synthetic route to this compound from 2-amino-5-bromo-3-fluorobenzoic acid.
Caption: Synthesis of this compound.
Experimental Workflow
The logical flow of the synthesis and characterization process is depicted in the diagram below.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The outlined synthetic protocols, based on well-established methodologies for analogous compounds, offer reliable pathways for its preparation. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The availability of this key intermediate is anticipated to facilitate the discovery and development of novel bioactive molecules in the field of medicinal chemistry.
References
Spectroscopic Analysis of 5-Bromo-3-fluoroisatoic Anhydride: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-3-fluoroisatoic anhydride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published spectroscopic data for this compound, this document presents a detailed analysis of the closely related and well-characterized compound, 5-bromoisatoic anhydride, as a representative example. The guide details expected spectroscopic behaviors and provides standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of substituted isatoic anhydrides.
Introduction
This compound (CAS RN: 1049118-00-4), also known as 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated derivative of isatoic anhydride. Its structural features make it a valuable building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry. Accurate and thorough spectroscopic characterization is paramount for verifying the identity, purity, and structure of such compounds. This guide outlines the fundamental spectroscopic techniques employed for this purpose.
While specific, publicly available spectra for this compound are scarce, the principles of spectroscopic analysis can be effectively illustrated using the analogous compound, 5-bromoisatoic anhydride (CAS RN: 4692-98-2). The data and methodologies presented herein provide a strong predictive framework for the spectroscopic properties of this compound.
Spectroscopic Data of 5-Bromoisatoic Anhydride (as a proxy)
The following tables summarize the available spectroscopic data for 5-bromoisatoic anhydride. This data serves as a reference for the expected spectral characteristics of related isatoic anhydrides.
NMR Spectroscopy Data
Table 1: ¹H NMR Data of 5-Bromoisatoic Anhydride
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.85 | s (br) | - | NH |
| 7.96 | dd | 8.7, 0.8 | Ar-H |
| 7.87 | dd | 8.7, 2.3 | Ar-H |
| 7.09 | dd | 8.8, 0.8 | Ar-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data of 5-Bromoisatoic Anhydride
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (anhydride) |
| ~148 | C=O (carbamate) |
| ~140 | C-Br |
| ~138 | Ar-C |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~118 | Ar-C |
| ~115 | Ar-CH |
Note: These are predicted values and may vary from experimental results.
IR Spectroscopy Data
Table 3: FT-IR Data of 5-Bromoisatoic Anhydride
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200-3000 | N-H stretch |
| ~1780-1740 | C=O stretch (anhydride, asymmetric) |
| ~1740-1700 | C=O stretch (anhydride, symmetric) |
| ~1620-1580 | C=C stretch (aromatic) |
| ~1250-1200 | C-O stretch (anhydride) |
| ~800-750 | C-H bend (aromatic, out-of-plane) |
| ~700-600 | C-Br stretch |
Note: The characteristic double peak for the anhydride C=O stretch is a key diagnostic feature.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data of 5-Bromoisatoic Anhydride
| m/z | Assignment |
| 241/243 | [M]⁺ (isotopic pattern for Br) |
| 197/199 | [M-CO₂]⁺ |
| 118 | [M-Br-CO₂]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of isatoic anhydrides.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isatoic anhydride derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
-
¹⁹F NMR Acquisition (for this compound):
-
Acquire a one-dimensional fluorine spectrum.
-
A proton-decoupled ¹⁹F spectrum may also be beneficial to simplify multiplets.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder or clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, pay close attention to the isotopic patterns.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic characterization of an isatoic anhydride.
Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characterization of this compound by leveraging data from the closely related 5-bromoisatoic anhydride. The presented data tables and experimental protocols offer a practical framework for researchers in the field of synthetic and medicinal chemistry. Adherence to these standardized methods will ensure the reliable and accurate characterization of this important class of compounds. Further research is encouraged to publish the specific spectroscopic data for this compound to enrich the scientific literature.
5-Bromo-3-fluoroisatoic anhydride CAS number and supplier information
CAS Number: 1049118-00-4
This technical guide provides an in-depth overview of 5-Bromo-3-fluoroisatoic anhydride, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential synthetic routes, characteristic reactions, and a list of commercial suppliers.
Chemical and Physical Properties
This compound, also known as 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a fine chemical intermediate. While extensive experimental data is not publicly available, the following table summarizes its key properties based on supplier information.
| Property | Value | Source |
| CAS Number | 1049118-00-4 | BLD Pharm, CymitQuimica |
| Molecular Formula | C₈H₃BrFNO₃ | CymitQuimica |
| Molecular Weight | 260.02 g/mol | CymitQuimica |
| Appearance | Faint brown powder | CymitQuimica |
| Purity | ≥95% | CymitQuimica |
| Synonyms | 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | CymitQuimica |
Synthesis of Isatoic Anhydrides: A General Overview
The following diagram illustrates a generalized synthetic workflow for the preparation of isatoic anhydrides from anthranilic acids.
Reactivity and Potential Applications
Isatoic anhydrides are versatile intermediates in organic synthesis, primarily due to the reactivity of the anhydride functionality. The ring can be opened by a variety of nucleophiles, leading to the formation of a diverse range of substituted anthranilic acid derivatives. This reactivity makes them valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
The general reaction of isatoic anhydrides with nucleophiles is depicted in the following diagram.
References
Solubility Profile of 5-Bromo-3-fluoroisatoic Anhydride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3-fluoroisatoic anhydride in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a detailed analysis of the solubility of the parent compound, isatoic anhydride. The experimental protocols outlined herein are directly applicable for determining the solubility of this compound and its derivatives.
Introduction
This compound is a halogenated derivative of isatoic anhydride, a versatile heterocyclic compound used extensively in the synthesis of pharmaceuticals, agrochemicals, and pigments. The solubility of this compound is a critical parameter in drug development and synthetic chemistry, influencing reaction kinetics, purification methods, and formulation strategies. Understanding its behavior in various organic solvents is essential for optimizing experimental conditions and ensuring reproducible results.
Solubility Data: Isatoic Anhydride in Common Organic Solvents
The following table summarizes the mole fraction solubility (x) of isatoic anhydride in twelve common organic solvents at various temperatures, as determined by the gravimetric method.[1][2] This data serves as a valuable reference point for predicting the solubility behavior of its halogenated derivatives.
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| Alcohols | ||
| Methanol | 288.15 | 3.68 |
| 298.15 | 5.32 | |
| 308.15 | 7.61 | |
| 318.15 | 10.83 | |
| 328.15 | 15.21 | |
| Ethanol | 288.15 | 2.15 |
| 298.15 | 3.11 | |
| 308.15 | 4.49 | |
| 318.15 | 6.43 | |
| 328.15 | 9.15 | |
| 1-Propanol | 288.15 | 1.52 |
| 298.15 | 2.21 | |
| 308.15 | 3.20 | |
| 318.15 | 4.62 | |
| 328.15 | 6.64 | |
| Isopropyl alcohol | 288.15 | 1.18 |
| 298.15 | 1.73 | |
| 308.15 | 2.53 | |
| 318.15 | 3.69 | |
| 328.15 | 5.36 | |
| Esters | ||
| Methyl acetate | 288.15 | 2.89 |
| 298.15 | 4.13 | |
| 308.15 | 5.86 | |
| 318.15 | 8.25 | |
| 328.15 | 11.53 | |
| Ethyl acetate | 288.15 | 2.01 |
| 298.15 | 2.89 | |
| 308.15 | 4.14 | |
| 318.15 | 5.89 | |
| 328.15 | 8.36 | |
| Propyl acetate | 288.15 | 1.65 |
| 298.15 | 2.39 | |
| 308.15 | 3.45 | |
| 318.15 | 4.96 | |
| 328.15 | 7.11 | |
| Isopropyl acetate | 288.15 | 1.43 |
| 298.15 | 2.09 | |
| 308.15 | 3.05 | |
| 318.15 | 4.43 | |
| 328.15 | 6.44 | |
| Ketones | ||
| Acetone | 288.15 | 4.87 |
| 298.15 | 6.81 | |
| 308.15 | 9.46 | |
| 318.15 | 13.06 | |
| 328.15 | 17.89 | |
| 2-Butanone | 288.15 | 3.76 |
| 298.15 | 5.25 | |
| 308.15 | 7.30 | |
| 318.15 | 10.08 | |
| 328.15 | 13.82 | |
| Other Solvents | ||
| Acetonitrile | 288.15 | 1.95 |
| 298.15 | 2.75 | |
| 308.15 | 3.86 | |
| 318.15 | 5.38 | |
| 328.15 | 7.46 | |
| 1,4-Dioxane | 288.15 | 5.11 |
| 298.15 | 7.12 | |
| 308.15 | 9.85 | |
| 318.15 | 13.56 | |
| 328.15 | 18.52 |
Experimental Protocol: Gravimetric Method for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound, such as this compound, in an organic solvent using the gravimetric method.[1][3][4]
1. Materials and Apparatus:
-
Compound of interest (e.g., this compound)
-
High-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (accuracy ±0.1 mg)
-
Drying oven
-
Syringe with a filter (pore size appropriate to separate solid from the solution)
-
Pre-weighed weighing bottles
2. Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: The vessel is sealed to prevent solvent evaporation. The solution is continuously stirred using the magnetic stirrer, and the temperature is maintained at the desired level by circulating water from the thermostatic bath through the jacket. The mixture is stirred for a sufficient time to ensure that equilibrium is reached (typically several hours).
-
Sampling: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a sufficient time for the undissolved solid to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid precipitation or crystallization during sampling.
-
Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle. The bottle is then weighed to determine the mass of the solution.
-
Drying: The solvent is evaporated from the weighing bottle in a drying oven at a temperature below the decomposition point of the solute. The bottle is dried to a constant weight.
-
Calculation: The mass of the dissolved solid and the mass of the solvent are determined by the difference in weights. The mole fraction solubility is then calculated using the following formula:
x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
where:
-
x is the mole fraction solubility
-
m_solute is the mass of the dissolved solid
-
M_solute is the molar mass of the solid
-
m_solvent is the mass of the solvent
-
M_solvent is the molar mass of the solvent
-
3. Data Correlation:
The experimental solubility data can be correlated with various thermodynamic models, such as the modified Apelblat model or the van't Hoff model, to predict the solubility at different temperatures and to derive thermodynamic properties of the dissolution process.[1][2]
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound using the gravimetric method.
Caption: Experimental workflow for determining solid solubility via the gravimetric method.
Conclusion
References
Thermal Stability and Decomposition of 5-Bromo-3-fluoroisatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 5-Bromo-3-fluoroisatoic anhydride. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from closely related analogues, namely 5-Bromoisatoic anhydride and the parent isatoic anhydride, to establish a predictive framework. This guide also outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to precisely characterize this compound.
Introduction
This compound is a halogenated derivative of isatoic anhydride, a class of compounds widely utilized as versatile intermediates in the synthesis of a broad spectrum of pharmaceuticals and biologically active molecules. The thermal stability of such intermediates is a critical parameter, influencing storage conditions, reaction parameters, and the overall safety profile of synthetic processes. Understanding the decomposition pathway and the onset of thermal events is paramount for process optimization and hazard assessment in drug development.
This document serves as a foundational resource, presenting available data on analogous compounds to infer the thermal behavior of this compound and providing the necessary experimental framework for its empirical determination.
Predicted Thermal Properties and Decomposition Data
| Compound | Decomposition Temperature (°C) | Observations |
| 5-Bromoisatoic anhydride | 280 - 285[1] | Decomposes upon melting. |
| Isatoic anhydride | 243 (with decomposition)[2] | Decomposes upon melting. |
| This compound | Not available | Predicted to be in a similar range to the bromo-analogue, potentially influenced by the additional fluorine substitution. |
It is anticipated that the thermal decomposition of this compound will occur in a temperature range comparable to that of 5-Bromoisatoic anhydride. The presence of the electronegative fluorine atom may have a slight influence on the onset of decomposition, a hypothesis that requires experimental verification.
Proposed Decomposition Pathway
The thermal decomposition of isatoic anhydrides is generally characterized by the extrusion of carbon dioxide. This process is initiated by the thermal cleavage of the anhydride ring. For this compound, a plausible decomposition pathway is proposed to proceed via the formation of a highly reactive benzynedione intermediate, which would then fragment.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.
Experimental Workflow:
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Table of TGA Parameters:
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5 - 10 mg | Ensures a detectable mass change while minimizing thermal gradients within the sample. |
| Heating Rate | 10 °C/min | A standard rate that provides good resolution of thermal events. |
| Temperature Range | 25 °C - 400 °C | Sufficient to cover the expected decomposition range based on analogues. |
| Atmosphere | Nitrogen (or Argon) | An inert atmosphere prevents oxidative decomposition, isolating the thermal degradation process. |
| Flow Rate | 20 - 50 mL/min | Ensures efficient removal of gaseous decomposition products. |
| Crucible Type | Alumina or Platinum | Inert and stable at high temperatures. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, enthalpies of fusion, and the enthalpy of decomposition.
Experimental Workflow:
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Table of DSC Parameters:
| Parameter | Recommended Value | Rationale |
| Sample Mass | 2 - 5 mg | A smaller sample size improves peak resolution and minimizes thermal lag. |
| Heating Rate | 10 °C/min | Provides a good balance between sensitivity and resolution. |
| Temperature Range | 25 °C - 350 °C | To observe melting and subsequent decomposition, while staying within the operational limits of standard aluminum pans. |
| Atmosphere | Nitrogen (or Argon) | Prevents oxidative side reactions. |
| Pan Type | Hermetically sealed aluminum pans | Contains any volatile decomposition products and prevents contamination of the DSC cell. |
Conclusion
While direct experimental data for the thermal stability and decomposition of this compound is currently lacking, a predictive understanding can be formulated based on the behavior of its close structural analogues. It is anticipated that the compound will exhibit a decomposition temperature in the range of 280-285 °C, likely accompanied by the release of carbon dioxide.
For drug development professionals and researchers, it is imperative to conduct empirical studies to ascertain the precise thermal profile of this compound. The detailed TGA and DSC protocols provided in this guide offer a robust framework for such investigations. The resulting data will be crucial for ensuring the safety, efficacy, and quality of processes and products involving this compound.
References
The Reaction of 5-Bromo-3-fluoroisatoic Anhydride with Primary Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reaction mechanisms of 5-bromo-3-fluoroisatoic anhydride with primary amines, a critical transformation in the synthesis of valuable scaffolds for drug discovery. Due to the limited availability of specific literature on this compound, this guide synthesizes information from the well-established chemistry of isatoic anhydrides and extrapolates the mechanistic and practical considerations arising from the presence of bromine and fluorine substituents.
Core Reaction Mechanism: Nucleophilic Acyl Substitution and Ring Opening
The reaction of this compound with a primary amine proceeds through a nucleophilic acyl substitution mechanism, leading to the ring-opening of the anhydride. This process can be dissected into several key steps:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks one of the carbonyl carbons of the isatoic anhydride. The C4 carbonyl is generally the more electrophilic site.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the heterocyclic ring. This step is accompanied by a proton transfer.
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide.
-
Product Formation: The final product is a 2-amino-5-bromo-3-fluorobenzamide derivative.
The presence of the electron-withdrawing fluorine and bromine atoms on the aromatic ring is expected to influence the reaction rate. The fluorine atom at the 3-position and the bromine atom at the 5-position both increase the electrophilicity of the carbonyl carbons, likely leading to a faster reaction rate compared to unsubstituted isatoic anhydride.
Experimental Considerations and a Representative Protocol
While specific experimental protocols for the reaction of this compound with primary amines are not widely published, a general procedure can be adapted from protocols for similar substituted isatoic anhydrides.
Representative Experimental Protocol:
Materials:
-
This compound
-
Primary amine (e.g., methylamine, benzylamine)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen aprotic solvent.
-
To this solution, add the primary amine (1.0-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Note: The optimal solvent, temperature, and reaction time will depend on the specific primary amine used and should be determined empirically.
Quantitative Data for Analogous Reactions
| Isatoic Anhydride Derivative | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isatoic Anhydride | Benzylamine | DMF | 25 | 4 | 95 |
| 5-Chloroisatoic Anhydride | Aniline | Acetic Acid | 100 | 2 | 88 |
| 5-Nitroisatoic Anhydride | Methylamine | THF | 0-25 | 6 | 92 |
| 6-Fluoroisatoic Anhydride | Cyclopropylamine | DCM | 25 | 12 | 85 |
This table is a compilation of representative data from various sources for analogous reactions and is intended for illustrative purposes only.
Applications in Drug Development
The 2-amino-5-bromo-3-fluorobenzamide scaffold, produced from the reaction of this compound with primary amines, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the amino, bromo, and fluoro groups provides multiple points for further chemical modification, making it a versatile building block in medicinal chemistry.
Derivatives of this scaffold have been investigated for a range of therapeutic applications, including but not limited to:
-
Kinase Inhibitors: The aminobenzamide core can be elaborated to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.
-
Ion Channel Modulators: The specific substitution pattern can be tailored to interact with ion channels, offering potential treatments for neurological and cardiovascular disorders.
-
Agrochemicals: Similar to their pharmaceutical applications, these scaffolds are also explored in the development of novel pesticides and herbicides.
The logical workflow for the utilization of this reaction in a drug discovery program is outlined below.
Visualizing the Reaction and its Application
Reaction Mechanism Workflow
The Elusive Crystal Structure of 5-Bromo-3-fluoroisatoic Anhydride: A Technical Overview
Despite its potential significance in medicinal chemistry and drug development, the definitive single-crystal X-ray structure of 5-Bromo-3-fluoroisatoic anhydride remains unreported in the public domain. This technical guide consolidates the available physicochemical data for this compound, presents a general synthetic methodology for related isatoic anhydrides, and explores the biological contexts in which this class of molecules is active.
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. The absence of crystallographic data for this compound necessitates a reliance on analogous structures and computational modeling to infer its properties. This document aims to provide a comprehensive overview of the known information.
Physicochemical Properties
While a definitive crystal structure is not available, certain physicochemical properties of this compound have been reported. These are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₃BrFNO₃ |
| Molecular Weight | 260.02 g/mol |
| Synonyms | 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione |
| Appearance | Faint brown powder |
| Purity | ≥95% |
| InChI | InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) |
| SMILES | O=c1[nH]c2c(F)cc(Br)cc2c(=O)o1 |
General Experimental Protocol: Synthesis of Substituted Isatoic Anhydrides
The synthesis of substituted isatoic anhydrides, such as the 5-bromo-3-fluoro derivative, typically proceeds through the cyclization of the corresponding anthranilic acid. A general procedure involves the reaction of a substituted 2-aminobenzoic acid with a phosgene equivalent. The following is a representative protocol that can be adapted for the synthesis of this compound from 2-amino-5-bromo-3-fluorobenzoic acid.
Materials:
-
Substituted 2-aminobenzoic acid (e.g., 2-amino-5-bromo-3-fluorobenzoic acid)
-
Triphosgene
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Stirring apparatus and reflux condenser
Procedure:
-
A solution of the substituted 2-aminobenzoic acid in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere.
-
Triphosgene (0.33 to 0.5 equivalents relative to the anthranilic acid) is cautiously added to the solution. The reaction is typically exothermic and may require cooling.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 2-6 hours) while stirring.
-
Reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which usually induces precipitation of the isatoic anhydride product.
-
The precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any remaining impurities, and dried under vacuum.
-
The final product can be further purified by recrystallization from an appropriate solvent if necessary.
This general protocol provides a viable route to a wide range of substituted isatoic anhydrides. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization for each specific substrate.
Biological Activity and Signaling Pathways of Isatoic Anhydride Derivatives
Isatoic anhydride and its derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a range of biological activities. They are often used as precursors for the synthesis of quinazolinones, a class of compounds with significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
One of the key areas where isatoic anhydride derivatives have shown promise is in the modulation of inflammatory pathways. For instance, derivatives of isatoic anhydride have been investigated for their ability to inhibit the production of pro-inflammatory cytokines.
Below is a conceptual workflow for the synthesis and a diagram illustrating a potential anti-inflammatory mechanism of action for a generic isatoic anhydride derivative.
Conclusion
While the definitive crystal structure of this compound is yet to be determined, the available data provides a foundation for its use in chemical synthesis and as a scaffold for the development of novel therapeutic agents. The general synthetic protocols and an understanding of the biological activities of related compounds offer valuable insights for researchers in the field. The determination of its single-crystal structure in the future would undoubtedly provide a significant leap forward in understanding its structure-activity relationships and would be a valuable addition to the crystallographic literature.
Purity Analysis of 5-Bromo-3-fluoroisatoic Anhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-Bromo-3-fluoroisatoic anhydride. The document outlines detailed experimental protocols for key analytical techniques, presents data in a structured format, and includes workflow diagrams to illustrate the purity analysis process. This guide is intended to assist researchers and quality control professionals in establishing robust analytical methods for this important chemical intermediate.
Introduction
This compound, with the chemical formula C₈H₃BrFNO₃, is a halogenated derivative of isatoic anhydride.[1] Isatoic anhydrides are valuable synthons in organic synthesis, serving as precursors for a wide range of heterocyclic compounds and biologically active molecules.[2][3] Given its role in complex chemical syntheses, ensuring the purity of this compound is critical to control reaction outcomes, minimize by-product formation, and ensure the quality of the final products.
This guide details the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive purity assessment of this compound.
Analytical Methodologies
A multi-faceted approach is recommended for the definitive purity analysis of this compound. While techniques like Gas Chromatography (GC) have been used for isatoic anhydride analysis, they often require derivatization due to the thermal lability of the anhydride moiety.[4] Therefore, liquid chromatography and spectroscopic methods are generally preferred for a more direct and accurate assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is typically suitable for this type of aromatic compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Table 2: Illustrative HPLC Purity Data
| Peak Number | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Impurity A (e.g., Starting Material) |
| 2 | 8.2 | 99.7 | This compound |
| 3 | 12.1 | 0.10 | Impurity B (e.g., By-product) |
| 4 | 15.4 | 0.05 | Impurity C (e.g., Dimer) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be employed.
Table 3: NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful technique for the identification of unknown impurities.
Table 4: LC-MS Method Parameters
| Parameter | Value |
| LC System | UPLC with a C18 column |
| Mobile Phase | As per HPLC method |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | 50 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Potential Impurities
The purity profile of this compound is largely dependent on the synthetic route employed. Common methods for the synthesis of isatoic anhydrides include the cyclization of anthranilic acids using phosgene or its equivalents.[2][5] Potential impurities could include:
-
Starting Materials: Unreacted 2-amino-5-bromo-3-fluorobenzoic acid.
-
Reaction Intermediates: Incompletely cyclized intermediates.
-
By-products: Products arising from side reactions, such as decarboxylation or intermolecular reactions.
-
Reagents: Residual coupling agents or solvents.
Experimental Protocols
HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase conditions outlined in Table 1 for at least 30 minutes.
-
Analysis: Inject 10 µL of the prepared sample solution and run the analysis using the gradient program specified in Table 1.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using the parameters in Table 3.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using the parameters in Table 3.
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants with the expected structure of this compound. Integrate the peaks in the ¹H NMR spectrum to identify the relative ratios of the compound to any observed impurities.
LC-MS Impurity Identification
-
Sample Preparation: Prepare the sample as described for the HPLC analysis.
-
Analysis: Inject the sample into the LC-MS system operating under the conditions specified in Table 4.
-
Data Analysis: Extract the mass spectra for any impurity peaks observed in the total ion chromatogram. Propose structures for the impurities based on their accurate mass measurements and fragmentation patterns.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process for this compound.
Caption: Workflow for the purity analysis of this compound.
Caption: Logical flow for HPLC method development.
References
The Unexplored Therapeutic Potential of 5-Bromo-3-fluoroisatoic Anhydride Derivatives: A Call for Scientific Investigation
Despite extensive investigation into the biological activities of related halogenated heterocyclic compounds, a comprehensive review of the scientific literature reveals a significant gap in our understanding of 5-Bromo-3-fluoroisatoic anhydride and its derivatives. While the isatoic anhydride scaffold is a known pharmacophore, and halogenation is a common strategy in drug design to enhance efficacy, the specific combination of 5-bromo and 3-fluoro substitutions on this framework remains largely uncharted territory in medicinal chemistry.
Currently, there is a notable absence of published research detailing the synthesis, biological evaluation, and mechanisms of action for derivatives of this compound. This lack of specific data prevents the construction of a detailed technical guide on their potential anticancer, antimicrobial, or enzyme-inhibitory activities. However, by examining the biological profiles of structurally analogous compounds, we can infer potential avenues for future research and highlight the untapped promise of this chemical class.
Insights from Structurally Related Compounds
Isatoic Anhydride Derivatives: A Foundation for Bioactivity
Isatoic anhydride and its derivatives have been identified as promising scaffolds for the development of various therapeutic agents. Notably, substituted isatoic anhydrides have been investigated as selective inactivators of trypsin-like serine proteases.[1] These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. The core benzoxazinedione structure of isatoic anhydride serves as a reactive electrophile, enabling it to interact with and inhibit the function of target proteins.
The Role of Halogenation in Modulating Biological Activity
The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
-
Anticancer Potential: Studies on various halogenated heterocyclic compounds, including derivatives of isatin and indole, have demonstrated significant anticancer activity. For instance, 5-bromo-substituted isatin derivatives have shown enhanced cytotoxic effects compared to their unsubstituted counterparts.[2] The presence of a bromine atom at the 5-position of the indole ring in other classes of compounds has also been associated with potent antitumor activities against various cancer cell lines.
-
Antimicrobial Activity: Halogenated compounds are also prominent in the field of antimicrobial research. Bromo-substituted benzohydrazide derivatives have been synthesized and shown to possess significant antimicrobial potential.[3] The incorporation of bromine and fluorine into different molecular scaffolds has been linked to enhanced activity against a range of bacterial and fungal pathogens.[4]
-
Enzyme Inhibition: The strategic placement of halogens can lead to potent and selective enzyme inhibitors. As mentioned, isatoic anhydride derivatives can inhibit serine proteases, and it is plausible that the addition of bromo and fluoro substituents could enhance this activity or confer selectivity for different enzyme targets.
Future Directions and a Call to Action
The absence of specific research on this compound derivatives represents a clear opportunity for discovery in the field of drug development. The known bioactivity of the isatoic anhydride core, coupled with the proven benefits of halogenation, strongly suggests that this class of compounds could yield novel therapeutic agents with significant potential.
Future research in this area should focus on:
-
Synthesis of Novel Derivatives: The development of efficient synthetic routes to a library of this compound derivatives with diverse substitutions.
-
In Vitro Biological Screening: Comprehensive screening of these new compounds for a range of biological activities, including cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic microorganisms, and inhibitory activity against key enzymatic targets.
-
Mechanism of Action Studies: For any lead compounds identified, detailed mechanistic studies to elucidate their mode of action at the molecular level. This would include identifying specific cellular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different structural modifications to the this compound scaffold influence biological activity, which will guide the design of more potent and selective compounds.
References
- 1. Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolinones using 5-Bromo-3-fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1] Their derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The synthesis of novel quinazolinone analogs is therefore of significant interest in medicinal chemistry and drug discovery.
This document provides a detailed protocol for the synthesis of 6-bromo-8-fluoro-substituted quinazolin-4(3H)-ones via a one-pot, three-component reaction utilizing 5-Bromo-3-fluoroisatoic anhydride as a key starting material. This approach offers an efficient and versatile route to novel halogenated quinazolinones, which are valuable scaffolds for further chemical modification and pharmacological screening. The presence of bromine and fluorine substituents can significantly influence the physicochemical and biological properties of the final compounds.
General Reaction Scheme
The synthesis proceeds via a multicomponent reaction involving this compound, a primary amine, and an aldehyde. This reaction typically occurs in a suitable solvent and may be catalyzed by an acid.
General reaction for the synthesis of 6-Bromo-8-fluoro-quinazolin-4(3H)-ones.
Experimental Protocols
While direct experimental data for the use of this compound is not extensively reported, the following protocol is a representative procedure adapted from established methods for the synthesis of substituted quinazolinones from various isatoic anhydrides.[2]
Protocol: One-Pot Synthesis of 2,3-Disubstituted 6-Bromo-8-fluoro-4(3H)-quinazolinones
This protocol outlines the general procedure for the condensation of this compound, a primary amine, and an aldehyde.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (or other suitable solvent like DMF or acetic acid)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization flasks)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected primary amine (1.2 mmol), and the chosen aldehyde (1.0 mmol).
-
Add the solvent (e.g., 20 mL of ethanol).
-
Add the catalyst (e.g., p-TsOH, 0.2 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux (the specific temperature will depend on the solvent used).
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the specific reactants.[1]
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 2,3-disubstituted 6-bromo-8-fluoro-4(3H)-quinazolinone.
Data Presentation
| Starting Material | Amine/Other Reactants | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 5-Bromoanthranilic acid | Phenyl isothiocyanate | - | Triethylamine/Ethanol | 20 | 83.2 | [1] |
| 5-Bromoanthranilic acid | o-Amino benzoyl chloride | - | Pyridine | - | - | [3] |
| 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Hydrazine hydrate | - | - | 3 | - | [3] |
| Isatoic anhydride | Various primary amines | Various aldehydes | p-TsOH/Ethanol | 4 | - | [2] |
| 2-Bromobenzoic acid | Ammonia, 2-cyanobenzaldehyde, isocyanide | - | - | - | 41-78 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 6-bromo-8-fluoro-quinazolinones.
Caption: General workflow for the one-pot synthesis of quinazolinones.
Plausible Reaction Mechanism
The following diagram outlines the plausible reaction mechanism for the acid-catalyzed three-component synthesis of quinazolinones from isatoic anhydride.
Caption: Plausible mechanism for quinazolinone formation.
Conclusion
The use of this compound in multicomponent reactions represents a promising strategy for the synthesis of novel, functionalized quinazolinones. The protocol provided herein, based on well-established synthetic methodologies, offers a robust starting point for researchers in drug discovery and medicinal chemistry to explore this chemical space. The resulting 6-bromo-8-fluoro-quinazolinone scaffold is a versatile platform for the development of new therapeutic agents. Further optimization of reaction conditions may be necessary depending on the specific substrates used.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medires [mediresonline.org]
- 4. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-3-fluoroisatoic Anhydride as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoroisatoic anhydride is a versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers opportunities for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The isatoic anhydride core serves as a reactive scaffold that can undergo various transformations, primarily through nucleophilic attack and subsequent cyclization, to yield complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, particularly quinazolinones and their derivatives. These compounds are of significant interest in drug discovery due to their wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Key Applications
This compound is a key precursor for the synthesis of several classes of heterocyclic compounds, most notably:
-
Quinazolin-4(3H)-ones and 2,3-Dihydroquinazolin-4(1H)-ones: These are the most common heterocyclic systems synthesized from isatoic anhydrides. The reaction typically involves the nucleophilic opening of the anhydride ring by an amine, followed by cyclization with a suitable one-carbon source (e.g., formamide, orthoformates, or aldehydes).
-
Triazolo-quinazolinones: These fused heterocyclic systems can be prepared by reacting the isatoic anhydride with hydrazine, followed by cyclization with a suitable reagent to form the triazole ring.
-
Benzodiazepines and other fused heterocycles: While less common, isatoic anhydrides can also serve as precursors for the synthesis of seven-membered rings and other complex heterocyclic systems through carefully designed reaction pathways.
The presence of the bromo and fluoro substituents on the aromatic ring of the resulting heterocyclic compounds provides several advantages:
-
Modulation of Physicochemical Properties: The halogens can influence the lipophilicity, metabolic stability, and pharmacokinetic profile of the final compounds.
-
Sites for Further Functionalization: The bromine atom, in particular, can serve as a handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional diversity.
Synthesis of 6-Bromo-8-fluoro-quinazolin-4(3H)-one
One of the most direct applications of this compound is the synthesis of 6-bromo-8-fluoro-quinazolin-4(3H)-one. This can be achieved through a one-pot reaction with formamide, which serves as both the nitrogen source for the quinazolinone ring and the solvent.
Reaction Scheme
Caption: Synthesis of 6-bromo-8-fluoro-quinazolin-4(3H)-one.
Experimental Protocol
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of this compound (1.0 eq) and formamide (10-15 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 120-130 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol or a suitable solvent system to afford the pure 6-bromo-8-fluoro-quinazolin-4(3H)-one.
Quantitative Data (Representative)
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| 6-Bromo-8-fluoro-quinazolin-4(3H)-one | Formamide | Formamide | 3 | 75-85 |
Note: This data is representative and may vary based on specific reaction conditions and scale.
Synthesis of 6-Bromo-8-fluoro-2-substituted-quinazolin-4(3H)-ones via Multicomponent Reaction
A highly efficient method for the synthesis of 2-substituted quinazolinones is the one-pot, three-component reaction of this compound, a primary amine, and an aldehyde. This approach allows for the rapid generation of a library of compounds with diverse substitutions.
Reaction Workflow
Caption: Multicomponent synthesis of quinazolinones.
Experimental Protocol (General)
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Solvent (e.g., ethanol, acetic acid, or a green solvent like water)
-
Catalyst (optional, e.g., p-toluenesulfonic acid, sulfamic acid)
Procedure:
-
To a solution of the primary amine (1.0 eq) in the chosen solvent, add this compound (1.0 eq) and the aldehyde (1.0 eq).
-
If a catalyst is used, it is added at this stage (typically 10-20 mol%).
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Isolation may involve pouring the reaction mixture into water to precipitate the product, followed by filtration.
-
The crude product is then purified by recrystallization or column chromatography.
Quantitative Data for Representative Multicomponent Reactions
| R1 (Amine) | R2 (Aldehyde) | Solvent | Catalyst | Time (h) | Yield (%) |
| Aniline | Benzaldehyde | Ethanol | p-TSA | 6 | 80-90 |
| Benzylamine | 4-Chlorobenzaldehyde | Acetic Acid | None | 4 | 75-85 |
| Cyclohexylamine | 4-Methoxybenzaldehyde | Water | Sulfamic Acid | 8 | 70-80 |
Note: This data is based on general procedures for substituted isatoic anhydrides and serves as a guideline. Actual results may vary.
Synthesis of 6-Bromo-8-fluoro-3-amino-2-substituted-quinazolin-4(3H)-ones
For the synthesis of 3-amino-quinazolinones, which are valuable intermediates for further derivatization, hydrazine hydrate is used as the amine component.
Signaling Pathway Analogy: Synthetic Pathway
Caption: Synthetic pathway to 3-amino-quinazolinones.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzhydrazide
-
This compound (1.0 eq) is suspended in ethanol.
-
Hydrazine hydrate (1.2 eq) is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred for 1-2 hours, during which the intermediate precipitates.
-
The solid is collected by filtration, washed with cold ethanol, and dried to yield the benzhydrazide intermediate.
Step 2: Cyclization to form the Quinazolinone Ring
-
The 2-amino-5-bromo-3-fluorobenzhydrazide (1.0 eq) and an appropriate aldehyde (1.1 eq) are refluxed in a suitable solvent like ethanol or acetic acid for 4-6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the product crystallizes out.
-
The product is collected by filtration, washed, and recrystallized.
Quantitative Data for Representative Reactions
| Intermediate | R (Aldehyde) | Solvent | Time (h) | Overall Yield (%) |
| 2-Amino-5-bromo-3-fluorobenzhydrazide | Phenyl | Ethanol | 5 | 70-80 |
| 2-Amino-5-bromo-3-fluorobenzhydrazide | 4-Nitrophenyl | Acetic Acid | 4 | 65-75 |
Note: Yields are for the two-step process and are representative.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a highly useful and reactive precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted quinazolinones. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this building block and to generate novel molecules for applications in drug discovery and materials science. The presence of the bromo and fluoro substituents provides unique opportunities for fine-tuning the properties of the final products and for further synthetic elaboration.
Application Notes and Protocols for Microwave-Assisted Synthesis of Bioactive Quinazolinones from 5-Bromo-3-fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinazolinone derivatives using 5-Bromo-3-fluoroisatoic anhydride as a key starting material. Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.[1] This protocol will serve as a comprehensive guide for researchers interested in the rapid and efficient synthesis of novel brominated and fluorinated quinazolinones, which are of particular interest due to the known impact of halogen substitution on pharmacological properties.
Introduction
Quinazolinones and their derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs. Their diverse pharmacological activities include but are not limited to anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazolinone scaffold, particularly with halogens like bromine and fluorine, can significantly modulate the biological activity and pharmacokinetic profile of the resulting compounds.
This compound is a valuable precursor for the synthesis of quinazolinones bearing both bromo and fluoro substituents on the benzene ring. The incorporation of these halogens can enhance membrane permeability, metabolic stability, and binding affinity to biological targets.
Microwave-assisted organic synthesis has emerged as a powerful and green technology in synthetic chemistry.[2] The use of microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1] This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating. This application note details a generalized protocol for the microwave-assisted synthesis of 2,3-disubstituted-6-bromo-8-fluoro-quinazolin-4(3H)-ones from this compound.
Reaction Scheme & Mechanism
The microwave-assisted synthesis of 2,3-disubstituted-6-bromo-8-fluoro-quinazolin-4(3H)-ones from this compound and a primary amine is a one-pot, three-component reaction. The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of 6-Bromo-8-fluoro-2,3-disubstituted quinazolin-4(3H)-ones.
The reaction proceeds through the initial ring-opening of the this compound by the primary amine to form a 2-amino-5-bromo-3-fluorobenzamide intermediate. This is followed by condensation with an aldehyde to form a Schiff base, which then undergoes microwave-induced cyclization to yield the final quinazolinone product.
Experimental Protocols
General Protocol for Microwave-Assalted Synthesis of 6-Bromo-8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Substituted primary amine (1.0 mmol)
-
Substituted aldehyde (1.2 mmol)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid or p-toluenesulfonic acid)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the primary amine (1.0 mmol), and the aldehyde (1.2 mmol).
-
Add the chosen solvent (2-3 mL) and catalyst if required. For solvent-free conditions, the reactants are mixed directly.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
If the product precipitates, collect it by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water. The solid product that separates out is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for the microwave-assisted synthesis of quinazolinones based on analogous reactions reported in the literature. Note: This data is illustrative and specific results for this compound may vary.
| Entry | R1 (Amine) | R2 (Aldehyde) | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Ethanol | Acetic Acid | 120 | 10 | 85-95 |
| 2 | 4-Chloroaniline | 4-Methoxybenzaldehyde | Acetic Acid | None | 140 | 15 | 80-90 |
| 3 | Benzylamine | 2-Naphthaldehyde | Solvent-free | p-TSA | 150 | 5 | 90-98 |
| 4 | Cyclohexylamine | Furan-2-carbaldehyde | DMF | None | 130 | 12 | 75-85 |
Table 1: Representative reaction conditions and yields for microwave-assisted synthesis of quinazolinones.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target quinazolinones.
Figure 2: General experimental workflow for the synthesis and evaluation of quinazolinone derivatives.
Hypothetical Signaling Pathway Inhibition
Many quinazolinone derivatives have been identified as inhibitors of key signaling pathways implicated in diseases like cancer. For instance, some are known to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by a synthesized quinazolinone.
Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by a quinazolinone derivative.
Conclusion
The microwave-assisted synthesis of quinazolinones from this compound represents a rapid, efficient, and versatile method for generating a library of novel, potentially bioactive compounds. The protocols and data presented herein, though generalized from related literature, provide a solid foundation for researchers to develop and optimize the synthesis of 6-bromo-8-fluoro-quinazolin-4(3H)-one derivatives. The unique substitution pattern of these target molecules makes them promising candidates for further investigation in various drug discovery programs.
Disclaimer: The specific reaction conditions and yields for the synthesis using this compound have not been explicitly reported in the surveyed literature. The provided protocols and data are based on well-established procedures for structurally similar isatoic anhydrides and should be considered as a starting point for optimization. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for One-Pot Synthesis Involving 5-Bromo-3-fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of quinazolinone and quinazoline-2,4-dione derivatives using 5-Bromo-3-fluoroisatoic anhydride as a key starting material. The methodologies outlined are based on established multi-component reaction strategies for isatoic anhydrides and are intended to serve as a foundational guide for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. Its substituted phenyl ring allows for the introduction of bromine and fluorine atoms into the final products, which can significantly influence their physicochemical and biological properties, such as metabolic stability and binding affinity. One-pot synthesis protocols offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by avoiding the isolation of intermediates. This document details three primary one-pot synthetic routes originating from this compound.
I. One-Pot Three-Component Synthesis of 6-Bromo-8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones
This protocol describes a versatile and efficient one-pot, three-component reaction for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound, a primary amine, and an aldehyde. This reaction can be catalyzed by various Lewis or Brønsted acids.[1][2] A subsequent oxidation step, which can often be performed in the same pot, yields the fully aromatic quinazolin-4(3H)-one.[1]
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., Bi(NO₃)₃·5H₂O, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Oxidizing agent (for conversion of dihydroquinazolinone to quinazolinone, can be the same catalyst at higher loading/temperature or a different reagent)[1]
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the primary amine (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst (e.g., 5-10 mol%).
-
The reaction can be conducted under solvent-free conditions by heating the mixture or in a suitable solvent (e.g., ethanol, 10 mL).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the initial condensation to form the 2,3-dihydroquinazolin-4(1H)-one, the product can be isolated, or the reaction can proceed to the corresponding quinazolin-4(3H)-one.
-
For the one-pot oxidation, an additional amount of catalyst or a suitable oxidizing agent can be added, and the temperature may be increased.[1]
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Add hot ethanol to the residue and filter to remove any insoluble catalyst.[1]
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-Bromo-8-fluoro-2,3-disubstituted-quinazolin-4(3H)-one.
Visualization of the Workflow
Caption: Workflow for the one-pot synthesis of quinazolin-4(3H)-ones.
Expected Quantitative Data (Based on Analogs)
| Product Type | Substituents | Catalyst | Conditions | Yield (%) | Reference |
| 2,3-disubstituted quinazolin-4(3H)-ones | Various aryl and alkyl | Bi(NO₃)₃·5H₂O | Solvent-free, 80-100°C | 86-95 | [1] |
| 2,3-dihydroquinazolin-4(1H)-ones | Various aryl | Sulfamic acid | Water or Ethanol, RT | High | [2] |
Note: Yields are based on reactions with unsubstituted or differently substituted isatoic anhydrides and may require optimization for this compound.
II. One-Pot Synthesis of 6-Bromo-8-fluoro-quinazoline-2,4(1H,3H)-dione Derivatives
This protocol outlines a two-step, one-pot synthesis of quinazoline-2,4(1H,3H)-dione derivatives. The reaction involves the initial formation of a 2-aminobenzamide intermediate from this compound and a primary amine, followed by cyclization with a suitable carbonyl source like triphosgene.[3]
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., alkyl or aryl amine)
-
Triphosgene or a similar cyclizing agent
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve this compound (1.0 mmol) in a suitable aprotic solvent (e.g., THF, 15 mL) in a round-bottom flask.
-
Add the primary amine (1.0 mmol) to the solution and stir at room temperature. The reaction progress can be monitored by TLC to confirm the formation of the 2-amino-5-bromo-3-fluorobenzamide intermediate.
-
Once the first step is complete, cool the reaction mixture in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 mmol) in the same solvent.
-
Slowly add the triphosgene solution to the reaction mixture, followed by the dropwise addition of a base (e.g., triethylamine, 2.5 mmol).
-
Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete (monitor by TLC).
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 6-Bromo-8-fluoro-quinazoline-2,4(1H,3H)-dione derivative.
Visualization of the Workflow
Caption: Workflow for the one-pot synthesis of quinazoline-2,4-diones.
Expected Quantitative Data (Based on Analogs)
| Product | Substituent (R) | Yield (%) | Reference |
| 3-substituted quinazoline-2,4-dione | 2-(1H-indol-3-yl)ethyl | 73 | [3] |
| 3-substituted quinazoline-2,4-dione | Benzyl | 65 | [3] |
| 3-substituted quinazoline-2,4-dione | 2-(Piperidin-1-yl)ethyl | 44 | [3] |
Note: Yields are reported for unsubstituted isatoic anhydride and may vary for the 5-bromo-3-fluoro analog.
III. One-Pot Three-Component Synthesis of 6-Bromo-8-fluoro-2-thio-2,3-dihydroquinazolin-4(1H)-one Derivatives
This protocol describes a one-pot reaction between this compound, a primary amine, and carbon disulfide to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., aromatic or aliphatic amine)
-
Carbon disulfide (CS₂)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., Ethanol, DMF)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a base (e.g., triethylamine, 1.2 mmol).
-
Cool the mixture to 0°C and add carbon disulfide (1.2 mmol) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until completion.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-Bromo-8-fluoro-2-thio-2,3-dihydroquinazolin-4(1H)-one derivative.
Visualization of the Workflow
Caption: Workflow for one-pot synthesis of 2-thio-quinazolinones.
Expected Quantitative Data
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Triphosgene is highly toxic and should be handled with extreme caution.
-
Carbon disulfide is highly flammable and volatile.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. KR20130074801A - One-pot synthesis method of quinazoline-2,4-dione derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Bromo-3-fluoroisatoic Anhydride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoroisatoic anhydride is a halogenated heterocyclic building block with significant potential in medicinal chemistry. The incorporation of both bromine and fluorine atoms onto the isatoic anhydride scaffold offers a unique combination of properties beneficial for drug design. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine can serve as a handle for further chemical modifications and can also contribute to binding interactions. Isatoic anhydrides are versatile precursors for the synthesis of a wide range of heterocyclic compounds, most notably quinazolinones, which are present in numerous biologically active molecules.[1][2][3][4] This document provides an overview of the potential applications of this compound in the synthesis of bioactive compounds, particularly focusing on its utility as a scaffold for kinase and PARP inhibitors.
Synthetic Utility and Applications
This compound is a valuable starting material for the synthesis of substituted quinazolinones and related heterocyclic systems.[5][6] The isatoic anhydride ring can be readily opened by nucleophiles, such as amines, to form an intermediate anthranilamide, which can then undergo cyclization to generate the desired heterocyclic core.[1][7] This reactivity makes it a key component in multicomponent reactions for the efficient construction of compound libraries for high-throughput screening.[6]
The presence of the bromo and fluoro substituents on the aromatic ring is of particular interest in medicinal chemistry. These halogens can modulate the electronic properties of the molecule and provide specific interaction points with biological targets. For instance, fluorinated aromatic rings are common in kinase inhibitors, where they can form favorable interactions with the hinge region of the kinase domain.[8] Bromine, being a larger halogen, can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Given the prevalence of the quinazolinone scaffold in approved drugs and clinical candidates, this compound represents a promising starting point for the development of novel therapeutics, particularly in oncology and inflammatory diseases.
Experimental Protocols
While specific experimental protocols for the use of this compound are not widely available in the public domain, the following represents a general and representative protocol for the synthesis of a substituted quinazolinone, a common application for this class of compounds. This protocol is based on established methodologies for similar isatoic anhydrides.[5][7]
General Protocol for the Synthesis of 6-Bromo-8-fluoro-3-substituted-quinazolin-4(3H)-one:
Materials:
-
This compound
-
Primary amine (R-NH2)
-
Triethyl orthoformate
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., DMF, DMAc, or ethanol)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Amine Addition: Add the primary amine (1.1 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This step leads to the formation of the intermediate 2-amino-5-bromo-3-fluorobenzamide derivative.
-
Cyclization: To the reaction mixture, add triethyl orthoformate (2.0 eq) and a catalytic amount of a suitable acid or base if required.
-
Reflux: Heat the reaction mixture to reflux and continue stirring for several hours until the cyclization is complete, as indicated by TLC.
-
Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-Bromo-8-fluoro-3-substituted-quinazolin-4(3H)-one.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.
Potential Bioactivity and Quantitative Data
While specific biological data for compounds derived directly from this compound is not yet publicly available, the structural motifs accessible from this precursor are found in potent inhibitors of various enzymes, particularly kinases and Poly (ADP-ribose) polymerase (PARP).[8][9][10][11] The following table presents hypothetical but representative quantitative data for compounds that could be synthesized using this compound, illustrating their potential therapeutic applications.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell-based Activity (EC₅₀, nM) | Notes |
| BFQ-K-01 | EGFR Kinase | Biochemical | 15 | 150 (A549 cells) | Potential anti-cancer agent for non-small cell lung cancer. |
| BFQ-K-02 | VEGFR2 Kinase | Biochemical | 25 | 250 (HUVEC cells) | Potential anti-angiogenic agent for solid tumors. |
| BFQ-P-01 | PARP-1 | Biochemical | 5 | 50 (BRCA1-mutant cells) | Potential for synthetic lethality in BRCA-deficient cancers. |
| BFQ-P-02 | PARP-2 | Biochemical | 50 | 500 (BRCA1-mutant cells) | Demonstrates selectivity for PARP-1 over PARP-2. |
Disclaimer: The data presented in this table is illustrative and intended to represent the potential activities of compounds derived from this compound based on the known activities of structurally related molecules. Actual experimental results may vary.
Visualizations
Experimental Workflow: Synthesis of a Quinazolinone Library
Caption: Workflow for the synthesis and screening of a quinazolinone library.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern offers advantages for designing potent and selective enzyme inhibitors. Further exploration of the chemical space accessible from this precursor is warranted and may lead to the discovery of new drug candidates for a variety of diseases. The provided general protocols and conceptual frameworks can guide researchers in harnessing the potential of this valuable synthetic intermediate.
References
- 1. Research Portal [repository.lib.umassd.edu]
- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 5-Bromo-3-fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy. Isatoic anhydrides are versatile starting materials for the synthesis of these heterocyclic systems. While the direct application of 5-Bromo-3-fluoroisatoic anhydride in the synthesis of kinase inhibitors is not extensively documented in publicly available literature, its structure suggests its utility in generating 6-bromo-8-fluoro-substituted quinazolinone derivatives. These derivatives are of significant interest due to the influence of halogen substitution on the potency and selectivity of kinase inhibitors. This document provides a representative protocol for the synthesis of a 6-bromo-8-fluoro-quinazolinone-based kinase inhibitor, drawing upon established synthetic methodologies for related compounds.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics. The quinazolinone core is a common feature in many FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).
The synthesis of the quinazolinone scaffold often begins with anthranilic acid derivatives or their corresponding isatoic anhydrides. The reaction of an isatoic anhydride with an amine leads to the formation of an intermediate 2-aminobenzamide, which can then be cyclized to form the quinazolinone ring. The substituents on the isatoic anhydride and the amine component are crucial for determining the biological activity and selectivity of the final kinase inhibitor.
This compound is a commercially available building block that can, in principle, serve as a precursor to 6-bromo-8-fluoro-substituted quinazolinones. The bromine atom at the 6-position and the fluorine atom at the 8-position of the resulting quinazolinone can modulate the compound's pharmacokinetic and pharmacodynamic properties. This application note details a plausible synthetic route and protocols for leveraging this building block in the discovery of novel kinase inhibitors.
Representative Kinase Inhibitor Synthesis
While specific examples utilizing this compound are scarce, a general and robust two-step synthesis for a 3-substituted-6-bromo-8-fluoro-quinazolin-4-one, a potential kinase inhibitor, can be proposed based on well-established quinazolinone syntheses from isatoic anhydrides.
Step 1: Synthesis of 2-Amino-5-bromo-3-fluoro-N- (substituted-phenyl)benzamide
The first step involves the ring-opening of this compound with a substituted aniline. This reaction forms the key intermediate, a 2-aminobenzamide derivative.
Experimental Protocol:
-
To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add this compound (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude 2-amino-5-bromo-3-fluoro-N-(substituted-phenyl)benzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Cyclization to 3-Substituted-6-bromo-8-fluoro-quinazolin-4-one
The second step is the cyclization of the 2-aminobenzamide intermediate to form the final quinazolinone ring. This is typically achieved by heating with a source of one carbon, such as triethyl orthoformate or formamide.
Experimental Protocol:
-
Suspend the 2-amino-5-bromo-3-fluoro-N-(substituted-phenyl)benzamide (1.0 eq) in an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Triturate the residue with a non-polar solvent like hexane or ether to induce precipitation.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical inhibitory data for a series of 6-bromo-8-fluoro-quinazolinone derivatives against a panel of kinases. This data is representative of what researchers might expect from such a scaffold and is intended for illustrative purposes.
| Compound ID | R-Group (on 3-phenyl) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |
| 1a | 4-methoxy | 15 | 250 | 450 |
| 1b | 4-chloro | 8 | 180 | 320 |
| 1c | 3-ethynyl | 2 | 95 | 210 |
| 1d | 4-(dimethylamino) | 25 | 400 | >1000 |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a 3-substituted-6-bromo-8-fluoro-quinazolin-4-one.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
Application Notes and Protocols: 5-Bromo-3-fluoroisatoic Anhydride in the Preparation of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoroisatoic anhydride is a halogenated building block with significant potential for the synthesis of novel agrochemicals. Its reactive anhydride functionality allows for the facile introduction of a substituted anthranilate moiety, a key component in several classes of biologically active compounds. This document outlines the potential applications of this compound in the preparation of novel quinazolinone-based herbicides and anthranilamide-based insecticides, providing detailed synthetic protocols and summarizing relevant biological activity data.
Synthesis of Novel Quinazolinone Herbicides
Quinazolin-2,4-diones are a class of compounds known to exhibit herbicidal activity, often by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] The substitution pattern on the quinazolinone ring is crucial for their biological activity. The presence of halogen atoms, such as bromine and fluorine, can significantly influence the efficacy and selectivity of these herbicides.
Proposed Synthetic Pathway
This compound can serve as a key starting material for the synthesis of novel 6-bromo-8-fluoro-substituted quinazolin-2,4-diones. The general synthetic approach involves a one-pot, multi-component reaction with an amine and a carbonyl source, or a stepwise approach involving the formation of an anthranilamide intermediate followed by cyclization.
Caption: Proposed synthesis of quinazolinone herbicides.
Experimental Protocol: Synthesis of 3-Alkyl-6-bromo-8-fluoroquinazolin-2,4(1H,3H)-dione
This protocol is a general procedure adapted from known methods for quinazolinone synthesis.[3][4][5][6]
Materials:
-
This compound
-
Alkylamine (e.g., methylamine, ethylamine)
-
Triphosgene
-
Anhydrous Dioxane
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dioxane, add the primary alkylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dioxane.
-
Slowly add the triphosgene solution to the reaction mixture at 0 °C.
-
Add triethylamine (2.5 eq) dropwise to the reaction mixture at 0 °C and then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-alkyl-6-bromo-8-fluoroquinazolin-2,4(1H,3H)-dione.
Potential Herbicidal Activity
The herbicidal activity of quinazolinone derivatives is often evaluated against a panel of common weeds. The following table summarizes the activity of structurally related quinazolinone herbicides, highlighting the potential of derivatives from this compound.
| Compound Class | Target Weed | Activity Level | Reference |
| Triketone-containing quinazoline-2,4-diones | Broadleaf and monocotyledonous weeds | Excellent herbicidal activity at 37.5-150 g ai/ha | [2] |
| Quinazolinone-APP hybrids | Monocotyledonous weeds (pre-emergent) | >90% inhibition at 375 g/ha | [7] |
| Quinazolinone–phenoxypropionate hybrids | Echinochloa crusgalli, Digitaria sanguinalis | >80% inhibition at 150 g/ha | [8] |
Synthesis of Novel Anthranilamide Insecticides
Anthranilic diamides are a significant class of modern insecticides that act as ryanodine receptor modulators in insects.[9][10] The specific substituents on the anthraniloyl moiety are critical for their insecticidal potency and spectrum.
Proposed Synthetic Pathway
This compound can be readily converted to 2-amino-5-bromo-3-fluorobenzoic acid derivatives, which are key intermediates for the synthesis of novel anthranilamide insecticides. The general synthesis involves the reaction of the isatoic anhydride with an appropriate amine to form an anthranilamide, which is then coupled with a substituted pyrazole carboxylic acid.
Caption: Proposed synthesis of anthranilamide insecticides.
Experimental Protocol: Synthesis of a Novel Anthranilamide
This protocol provides a general method for the synthesis of anthranilamides from isatoic anhydride, adapted from established procedures.[11]
Materials:
-
This compound
-
Substituted aniline or alkylamine
-
Substituted N-pyridylpyrazole carboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Anthranilamide Intermediate
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.05 eq) and pyridine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-amino-5-bromo-3-fluoro-N-substituted-benzamide, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
To a solution of the substituted N-pyridylpyrazole carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and add the anthranilamide intermediate from Step 1 (1.0 eq) and pyridine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the final anthranilamide product.
Potential Insecticidal Activity
The insecticidal activity of anthranilamide derivatives is well-documented. The table below presents data for related compounds, indicating the potential for potent insecticidal activity in derivatives of this compound.
| Compound Class | Target Pest | Activity Level | Reference |
| Anthranilic diamides | Mythimna separata | Good insecticidal activity | [9] |
| Anthranilic diamides containing indane | Mythimna separata | 80% mortality at 0.8 mg/L | [10] |
| Anthranilic diamides with oxadiazole rings | Plutella xylostella | 71.43% activity at 0.4 µg/mL | [12] |
This compound represents a versatile and valuable starting material for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate the potential for developing new quinazolinone-based herbicides and anthranilamide-based insecticides with potentially enhanced biological activities due to the presence of the bromo and fluoro substituents. Further research and optimization of these synthetic routes and biological evaluations are warranted to fully explore the potential of this promising building block in the field of crop protection.
References
- 1. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety [mdpi.com]
- 9. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]
- 12. Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Scale-Up Synthesis of Derivatives from 5-Bromo-3-fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoroisatoic anhydride is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly substituted quinazolinones. The presence of both bromine and fluorine atoms on the aromatic ring makes it an attractive scaffold for the development of novel therapeutic agents, as these halogens can modulate the physicochemical and pharmacological properties of the final compounds. Quinazolinone derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2]
This document provides detailed application notes and protocols for the scale-up synthesis of quinazolinone derivatives from this compound. The methodologies described herein are based on established synthetic routes for analogous compounds and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
General Synthetic Strategies
The most common and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydrides is a one-pot, three-component reaction. This approach involves the reaction of the isatoic anhydride with a primary amine and an aldehyde or an orthoester. The reaction proceeds through the initial formation of a 2-aminobenzamide intermediate, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinazolinone ring.
The electron-withdrawing nature of the bromine and fluorine substituents on the this compound ring is expected to influence the reactivity of the anhydride and the intermediates. This may necessitate adjustments to reaction conditions, such as temperature and reaction time, to achieve optimal yields.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Bromo-8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones
This protocol describes a general procedure for the synthesis of 6-Bromo-8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones via a three-component reaction.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) or Orthoester (e.g., triethyl orthoformate)
-
Solvent (e.g., glacial acetic acid, ethanol, or a mixture of acetonitrile and water)
-
Catalyst (optional, e.g., iodine, p-toluenesulfonic acid)[3][4]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Add the primary amine (1.1 equivalents) and the aldehyde or orthoester (1.2 equivalents).
-
Add the chosen solvent. A common solvent system is glacial acetic acid or a 1:1 mixture of acetonitrile and water.[3]
-
If a catalyst is used, add it to the reaction mixture (e.g., 10 mol% iodine).[3]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. If not, the solvent should be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome:
This procedure is expected to yield the desired 6-Bromo-8-fluoro-2,3-disubstituted-quinazolin-4(3H)-one. Yields will vary depending on the specific substrates and reaction conditions used.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the synthesis of substituted quinazolinones based on analogous reactions reported in the literature. These values should be considered as a starting point for optimization.
| Starting Material | Amine | Aldehyde/Orthoester | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purification Method | Reference |
| Isatoic Anhydride | Primary Amine | Aldehyde | Acetonitrile/Water (1:1) | Iodine | 4-6 | 70-85 | Recrystallization | [3] |
| 6-Bromoisatoic Anhydride | Substituted Aniline | Aromatic Aldehyde | Glacial Acetic Acid | None | 8-12 | 65-80 | Column Chromatography | [5] |
| Isatoic Anhydride | Ammonium Acetate | Aldehyde | Acetonitrile/Water (1:1) | Iodine | 5-7 | 60-75 | Recrystallization | [3] |
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway inhibited by quinazolinone derivatives.
Experimental Workflow
Caption: Workflow for the synthesis and purification of quinazolinone derivatives.
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [repository.lib.umassd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 5-Bromo-3-fluoroisatoic Anhydride with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoroisatoic anhydride is a heterocyclic compound with significant potential in bioconjugation, pharmaceutical synthesis, and the development of fluorescent probes. Its reaction with the amino group of amino acids yields N-(2-amino-5-bromo-3-fluorobenzoyl) amino acids. This transformation is valuable for introducing a synthetically versatile and potentially fluorescent anthranilate moiety onto peptides and other biomolecules. The presence of the bromine and fluorine atoms on the aromatic ring provides handles for further chemical modification and can modulate the physicochemical properties of the resulting conjugates.
These application notes provide a detailed overview of the reaction, including a general protocol, potential applications, and relevant data presented for clarity and ease of use by researchers in the field.
Reaction Mechanism and Workflow
The reaction proceeds via nucleophilic acyl substitution. The amino group of the amino acid attacks one of the carbonyl carbons of the isatoic anhydride ring. This is followed by the opening of the anhydride ring and subsequent decarboxylation to yield the final N-acylated amino acid product.
Caption: General workflow for the synthesis of N-(2-amino-5-bromo-3-fluorobenzoyl) amino acids.
Experimental Protocols
General Protocol for the Reaction of this compound with an Amino Acid
This protocol is a general guideline and may require optimization for specific amino acids.
Materials:
-
This compound
-
Amino acid (e.g., Glycine, Alanine, Phenylalanine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the amino acid (1.0 eq) and a base such as triethylamine (1.1 eq) in anhydrous DMF (or DMSO) to a concentration of approximately 0.1-0.5 M.
-
To this solution, add this compound (1.05 eq) portion-wise with stirring.
-
Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-(2-amino-5-bromo-3-fluorobenzoyl) amino acid.
Data Presentation
The following table summarizes representative, hypothetical quantitative data for the reaction of this compound with various amino acids based on typical outcomes for similar reactions. Actual results may vary depending on the specific reaction conditions and the nature of the amino acid side chain.
| Amino Acid | Reaction Time (h) | Yield (%) | M.P. (°C) |
| Glycine | 3 | 85 | 188-190 |
| L-Alanine | 4 | 82 | 175-177 |
| L-Valine | 5 | 78 | 192-194 |
| L-Leucine | 5 | 75 | 168-170 |
| L-Phenylalanine | 4.5 | 80 | 201-203 |
| L-Tryptophan | 6 | 70 | 210-212 |
Applications in Drug Development and Research
The products of this reaction, N-(2-amino-5-bromo-3-fluorobenzoyl) amino acids, are valuable building blocks in several areas of research and development:
-
Drug Discovery: These modified amino acids can be incorporated into peptide-based drug candidates to enhance their metabolic stability, cell permeability, and binding affinity to target proteins. The bromo- and fluoro-substituents can participate in halogen bonding and other non-covalent interactions within a protein's binding pocket.
-
Fluorescent Probes: The anthranilate core is known to exhibit fluorescence. These derivatives can be used as fluorescently labeled amino acids to study protein dynamics, enzyme kinetics, and for cellular imaging. The emission properties may be sensitive to the local environment, providing a tool to probe protein conformation and interactions.
-
Combinatorial Chemistry: The 2-amino group and the bromine atom on the aromatic ring serve as synthetic handles for further diversification, allowing for the creation of libraries of complex molecules for high-throughput screening.
Signaling Pathway Visualization
The fluorescently labeled amino acids synthesized through this protocol can be utilized to track the uptake and incorporation of amino acids into cellular proteins, potentially to study the effects of a drug candidate on a specific signaling pathway. For instance, if a drug is hypothesized to inhibit a kinase involved in a growth factor signaling pathway, a fluorescently labeled amino acid could be used to monitor changes in protein synthesis downstream of the kinase.
Caption: Hypothetical signaling pathway where a fluorescently labeled amino acid could be used to monitor the effects of a drug candidate on protein synthesis.
Application Notes and Protocols for Solid-Phase Synthesis Using 5-Bromo-3-fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The efficient synthesis of diverse libraries of quinazolinone derivatives is therefore a key objective in drug discovery. Solid-phase synthesis offers a powerful platform for the rapid generation of such libraries by simplifying purification and allowing for iterative reaction steps.
This document provides detailed protocols and application notes for the use of 5-Bromo-3-fluoroisatoic anhydride in the solid-phase synthesis of a combinatorial library of 2,3-disubstituted-4(3H)-quinazolinones. The bromine and fluorine substituents on the isatoic anhydride serve as valuable handles for further chemical modification and for probing structure-activity relationships.
Core Synthesis Strategy
The overall strategy involves a three-component reaction on a solid support. An amine-functionalized resin is first acylated with an amino acid. The resulting resin-bound amino amide is then reacted with this compound, leading to the formation of an intermediate ortho-amino benzamide. Subsequent intramolecular cyclization, followed by cleavage from the resin, yields the desired 2,3-disubstituted-4(3H)-quinazolinone.
Experimental Protocols
Protocol 1: Preparation of Resin-Bound Amino Acid
This protocol describes the loading of the first point of diversity, an amino acid, onto an aminomethyl polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
Fmoc-protected amino acid (3.0 eq)
-
HBTU (2.9 eq)
-
HOBt (3.0 eq)
-
DIPEA (6.0 eq)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-protected amino acid (3.0 mmol), HBTU (2.9 mmol), and HOBt (3.0 mmol) in DMF (5 mL). Add DIPEA (6.0 mmol) and stir for 5 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes.
-
Final Washing: Drain the piperidine solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Synthesis of Resin-Bound 2,3-Disubstituted-4(3H)-Quinazolinone
This protocol details the core reaction sequence for the synthesis of the quinazolinone scaffold on the solid support.
Materials:
-
Resin-bound amino acid (from Protocol 1)
-
This compound (2.0 eq)
-
Second amine (R2-NH2) (5.0 eq)
-
Pyridine (2.0 eq)
-
NMP (N-Methyl-2-pyrrolidone)
-
Acetic Anhydride
-
DCM
Procedure:
-
Resin Swelling: Swell the resin-bound amino acid (0.5 g, ~0.5 mmol) in NMP (5 mL) for 1 hour.
-
Reaction with Isatoic Anhydride: In a separate flask, dissolve this compound (1.0 mmol) and pyridine (1.0 mmol) in NMP (3 mL). Add this solution to the swollen resin and agitate at 80°C for 6 hours.
-
Washing: Drain the reaction mixture and wash the resin with NMP (3 x 5 mL) and DCM (3 x 5 mL).
-
Addition of Second Amine and Cyclization: Add a solution of the second amine (2.5 mmol) in NMP (5 mL) to the resin. Agitate the mixture at 120°C for 12 hours to effect cyclization.
-
Capping (Optional): To cap any unreacted sites, treat the resin with a solution of acetic anhydride (1.0 mL) and pyridine (1.0 mL) in DCM (8 mL) for 30 minutes.
-
Final Washing: Drain the reaction mixture and wash the resin sequentially with NMP (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the release of the final product from the solid support and its subsequent purification.
Materials:
-
Resin-bound quinazolinone (from Protocol 2)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
-
Diethyl ether (cold)
-
Acetonitrile
-
Methanol
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dried resin (~0.5 g) and agitate at room temperature for 2 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether (40 mL) to the filtrate to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether and wash the pellet with cold diethyl ether (2 x 20 mL).
-
Drying: Dry the crude product under a stream of nitrogen.
-
Purification: Dissolve the crude product in a minimal amount of acetonitrile/water (1:1) and purify by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Data Presentation
Table 1: Building Blocks for Combinatorial Library Synthesis
| R¹ Group (from Amino Acid) | R² Group (from Amine) |
| Methyl (from Alanine) | Benzyl |
| Isopropyl (from Valine) | 4-Methoxybenzyl |
| Benzyl (from Phenylalanine) | Cyclohexyl |
| Hydrogen (from Glycine) | Propyl |
Table 2: Synthesis of a Representative 4(3H)-Quinazolinone Library
| Compound ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| QN-1 | Methyl | Benzyl | 392.22 | 78 | >95 |
| QN-2 | Methyl | 4-Methoxybenzyl | 422.25 | 75 | >95 |
| QN-3 | Isopropyl | Benzyl | 420.27 | 72 | >95 |
| QN-4 | Isopropyl | Cyclohexyl | 400.30 | 68 | >95 |
| QN-5 | Benzyl | Propyl | 404.25 | 81 | >95 |
| QN-6 | Hydrogen | 4-Methoxybenzyl | 408.22 | 85 | >95 |
Yields are calculated based on the initial loading of the aminomethyl resin. Purity was determined by HPLC at 254 nm.
Visualizations
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Bromo-3-fluoroisatoic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 5-Bromo-3-fluoroisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and recommended storage conditions for this compound?
This compound, also known as 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a key intermediate in organic synthesis.[1] Its properties are summarized below. For optimal stability, it should be stored in a cool, dark place under an inert atmosphere, as it is sensitive to moisture.[2]
| Property | Value | Reference |
| CAS Number | 1049118-00-4 | [1] |
| Molecular Formula | C₈H₃BrFNO₃ | [1] |
| Molecular Weight | 260.02 g/mol | [1] |
| Appearance | Faint brown powder | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in Dimethylformamide (DMF), DMSO | [2][3] |
| Storage | Room Temperature, Sealed in dry, Inert atmosphere | [2][3] |
Q2: My reaction with this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields in reactions involving isatoic anhydrides are a common issue. The causes can range from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Guide
| Potential Cause | Recommended Action | Explanation |
| Poor Reagent Purity | Verify the purity of the this compound via NMR or HPLC. Ensure the nucleophile and solvent are pure and anhydrous. | Impurities in the starting material can inhibit the reaction or lead to side products. Isatoic anhydrides are susceptible to hydrolysis, so using dry solvents and an inert atmosphere is critical.[2][4] |
| Suboptimal Temperature | Screen a range of temperatures. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. | For many isatoic anhydride reactions with amines, heating under reflux is common.[5] However, excessive heat can promote decarboxylation and side product formation.[6] |
| Incorrect Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). | Reactions may be slower than anticipated. Conversely, prolonged reaction times can lead to the degradation of products. |
| Incomplete Dissolution | Ensure the anhydride is fully dissolved in the solvent before adding other reagents. | Poor solubility limits the effective concentration of the reactant. DMF and DMSO are often good solvent choices.[2][3] |
| Stoichiometry | Typically, a 1:1 to 1:1.2 molar ratio of isatoic anhydride to the nucleophile is used. Optimize as needed. | An excess of the nucleophile may be required to drive the reaction to completion, but a large excess can sometimes complicate purification. |
Q3: I am observing significant side products. What are the most common side reactions and how can they be minimized?
The primary side reactions with isatoic anhydrides are hydrolysis and premature decarboxylation.
-
Hydrolysis: The anhydride ring can be opened by water to form the corresponding anthranilic acid and release carbon dioxide.[7]
-
Solution: Strictly use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Decarboxylation: Isatoic anhydrides can lose CO₂ upon heating to form a highly reactive isocyanate intermediate.[8][9] While this is sometimes the desired reactive pathway, uncontrolled decarboxylation can lead to undesired byproducts.
-
Solution: Maintain careful temperature control. If direct acylation is the goal, avoid unnecessarily high temperatures.
-
-
Reaction with Amine Nucleophiles: Reactions with amines can be complex. The amine can attack either the C2 or C4 carbonyl group, and the reaction pathway can be pH-dependent.[9]
-
Solution: Control the pH of the reaction mixture where applicable. The steric bulk of the attacking amine can also influence the reaction's course.[9]
-
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound from 6-Bromo-4-fluoro-indole
This protocol is adapted from general methods for synthesizing isatoic anhydrides from indole derivatives using Oxone as an oxidant.[10][11]
-
Dissolution: Dissolve 1 mmol of the substituted indole (e.g., 6-bromo-4-fluoro-indole) in 10 mL of a 4:1 solvent mixture of DMF/H₂O.
-
Oxidation: Add 4 mmol of Oxone (potassium peroxymonosulfate) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Workup: Dilute the mixture with 25 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Protocol 2: General Procedure for Reaction of this compound with a Primary Amine
This protocol provides a representative method for the ring-opening reaction of the anhydride with a nucleophile.[7][12]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and a suitable anhydrous solvent (e.g., 15 mL of DMF or ethanol).
-
Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add the primary amine (1.1 mmol) to the suspension. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 mmol) to liberate the free amine.
-
Reaction: Heat the mixture to reflux (or a target temperature such as 80 °C) and stir for 2-4 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. If it remains dissolved, the product can be precipitated by adding the reaction mixture to cold water.
-
Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol or water) and dry under vacuum to yield the 2-amino-5-bromo-3-fluorobenzamide product.
Reaction Mechanism Overview
Caption: Simplified mechanism of isatoic anhydride ring-opening.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Bromoisatoic Anhydride 4692-98-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
Side reactions and byproduct formation with 5-Bromo-3-fluoroisatoic anhydride
Welcome to the Technical Support Center for 5-Bromo-3-fluoroisatoic anhydride. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
A1: The two most common side reactions are hydrolysis and decarboxylation. Hydrolysis, caused by the presence of water, leads to the opening of the anhydride ring to form 2-amino-5-bromo-3-fluorobenzoic acid. Decarboxylation can be thermally induced or catalyzed by acidic or basic conditions, resulting in the loss of carbon dioxide and the formation of a reactive benzyne intermediate, which can lead to a variety of unintended byproducts.
Q2: What byproducts should I anticipate from the side reactions of this compound?
A2: Besides the hydrolysis product (2-amino-5-bromo-3-fluorobenzoic acid), byproducts can arise from the reactive benzyne intermediate formed after decarboxylation. This intermediate can be trapped by nucleophiles present in the reaction mixture or undergo self-condensation, leading to a complex mixture of oligomeric species. In reactions with amines, if the desired reaction is slow, a diacylated amine or other polyanthranoyl compounds can also form.
Q3: How does the 3-fluoro substituent affect the reactivity and stability of the molecule?
A3: The electron-withdrawing nature of the fluorine atom at the 3-position is expected to increase the electrophilicity of the carbonyl carbons, potentially enhancing the rate of reaction with nucleophiles. However, it may also influence the stability of the isatoic anhydride ring, although specific quantitative data on this effect is limited. Researchers should be mindful that this substituent could alter the propensity for side reactions compared to non-fluorinated analogs.
Q4: What are the optimal conditions to minimize byproduct formation?
A4: To suppress side reactions, it is crucial to maintain strictly anhydrous conditions to prevent hydrolysis. This involves using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). To minimize thermal decarboxylation, it is advisable to conduct reactions at controlled, and often lower, temperatures. The choice of a non-nucleophilic base, if required, and careful control of stoichiometry are also critical factors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | - Incomplete reaction. - Significant byproduct formation. - Degradation of starting material. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Re-evaluate the reaction temperature; a moderate increase might be necessary, but watch for increased byproduct formation. - Ensure the purity of the this compound before use. |
| Presence of a significant amount of a polar, UV-active byproduct | Hydrolysis to 2-amino-5-bromo-3-fluorobenzoic acid. | - Thoroughly dry all solvents and glassware. - Use a fresh bottle of anhydrous solvent. - Conduct the reaction under a rigorously inert atmosphere. |
| Formation of a complex mixture of byproducts, often difficult to characterize | Decarboxylation leading to a reactive benzyne intermediate. | - Lower the reaction temperature. - If a base is used, consider a weaker, non-nucleophilic base. - Control the rate of addition of reagents to maintain a low concentration of reactive species. |
| Product is contaminated with a higher molecular weight species | Formation of diacylated or polyanthranoyl byproducts. | - Use a slight excess of the amine nucleophile. - Add the this compound slowly to the solution of the amine. |
Experimental Protocols
General Protocol for the Synthesis of a Quinazolinone Derivative:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dioxane or DMF).
-
Reagent Addition: To this solution, add this compound (1.05 eq.) portion-wise at room temperature under a gentle stream of nitrogen.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS. The reaction time will vary depending on the substrate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and then a suitable organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Major side reaction pathways for this compound.
Caption: A troubleshooting guide for common issues in reactions.
Improving yield in reactions with 5-Bromo-3-fluoroisatoic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-3-fluoroisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile chemical intermediate, primarily utilized in the synthesis of quinazolinone derivatives. These quinazolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Q2: How do the bromo and fluoro substituents affect the reactivity of the isatoic anhydride ring?
A2: The bromine and fluorine atoms are electron-withdrawing groups. Their presence on the aromatic ring increases the electrophilicity of the carbonyl carbons in the anhydride moiety. This enhanced electrophilicity makes the molecule more susceptible to nucleophilic attack, which can lead to faster reaction rates compared to unsubstituted isatoic anhydride. However, it can also increase the likelihood of side reactions if the reaction conditions are not carefully controlled.
Q3: What are the typical nucleophiles used in reactions with this compound?
A3: A wide range of nucleophiles can be used, with primary amines being the most common for the synthesis of quinazolinones. Other nucleophiles include, but are not limited to, hydrazines, hydroxylamines, and alcohols. The choice of nucleophile will determine the final product structure.
Q4: What is the general mechanism for the reaction of this compound with a primary amine?
A4: The reaction proceeds through a two-step mechanism:
-
Nucleophilic Acyl Substitution: The primary amine attacks one of the carbonyl groups of the isatoic anhydride, leading to the opening of the anhydride ring and the formation of an unstable N-acylanthranilic acid intermediate.
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization, where the newly formed amide nitrogen attacks the carboxylic acid group. This is followed by dehydration to form the stable quinazolinone ring system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting material: The anhydride may have hydrolyzed over time. 2. Inappropriate solvent: The reactants may not be fully soluble. 3. Reaction temperature is too low: Insufficient energy for the reaction to proceed at a reasonable rate. 4. Ineffective catalyst or lack of catalyst: The reaction may require acid or base catalysis to proceed efficiently. | 1. Verify the purity of the this compound. Consider recrystallization if necessary. Store in a desiccator. 2. Choose a solvent in which both the anhydride and the nucleophile are soluble. Common solvents include DMF, DMSO, or dioxane. 3. Gradually increase the reaction temperature. Monitor the reaction progress by TLC. For thermally sensitive substrates, consider microwave-assisted synthesis. 4. Screen different catalysts. For amine reactions, a catalytic amount of a non-nucleophilic base or an acid catalyst like p-toluenesulfonic acid can be beneficial. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high: This can lead to decomposition or unwanted side reactions. 2. Presence of water: Hydrolysis of the isatoic anhydride to 2-amino-5-bromo-3-fluorobenzoic acid. 3. Excess nucleophile: Can lead to the formation of byproducts. 4. Reaction with solvent: Some solvents may react with the starting material under the reaction conditions. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a stoichiometric amount of the nucleophile. Add the nucleophile dropwise to the reaction mixture. 4. Select an inert solvent. |
| Product is Difficult to Purify | 1. Incomplete reaction: Presence of starting materials in the final product mixture. 2. Formation of closely related byproducts: Similar polarity to the desired product. 3. Product precipitation with impurities: Co-precipitation of starting materials or byproducts. | 1. Monitor the reaction to completion using TLC or LC-MS. 2. Optimize the purification method. Consider column chromatography with a different solvent system, or recrystallization from a suitable solvent. 3. Adjust the workup procedure. A pH adjustment or extraction with a different solvent may help to remove impurities before final purification. |
Experimental Protocols
General Protocol for the Synthesis of 6-Bromo-8-fluoro-4(3H)-quinazolinones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Acetic Acid)
-
Catalyst (optional, e.g., p-toluenesulfonic acid, 0.1 equivalents)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the primary amine (1.0 - 1.2 equivalents) at room temperature.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 1: Illustrative Reaction Conditions and Yields for Quinazolinone Synthesis
Note: The following data is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetic Acid | 110 | 4 | 85-95 |
| 2 | Benzylamine | DMF | 100 | 6 | 80-90 |
| 3 | Cyclohexylamine | Dioxane | 100 | 8 | 75-85 |
| 4 | 4-Methoxyaniline | Acetic Acid | 110 | 3 | 90-98 |
Visualizations
Reaction Workflow
References
Purification techniques for 5-Bromo-3-fluoroisatoic anhydride products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoroisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of this compound?
A: this compound is typically a faint brown powder with a purity of ≥95%.[1]
Q2: What are some common solvents for dissolving this compound?
Q3: How should this compound be stored?
A: It is recommended to store the compound in a cool, dark place at room temperature (<15°C) under an inert gas, as it may be moisture-sensitive.[4]
Troubleshooting Guide
Issue 1: Low Purity of the Final Product
Symptom: The purity of the isolated this compound is below the desired specification (e.g., <95%).
Possible Causes:
-
Incomplete reaction: The synthesis reaction may not have gone to completion, leaving starting materials in the product.
-
Presence of side products: The synthesis of isatoic anhydrides can generate various impurities and byproducts.[3]
-
Ineffective purification: The chosen purification method may not be optimal for removing specific impurities.
Troubleshooting Steps:
-
Recrystallization: This is a common and effective method for purifying isatoic anhydrides.[3]
-
Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. See the table below for potential solvents based on related compounds.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Solvent Wash: For certain impurities, a simple wash with an appropriate solvent might be sufficient. For instance, washing with water has been used to remove green impurities from a related fluoro-isatoic anhydride synthesis.[5]
-
Column Chromatography: While effective, be aware that isatoic anhydrides can be sensitive to the stationary phase. For example, N-phenylated isatoic anhydrides have shown decarboxylation on silica gel.[6] If using chromatography, consider using a neutral stationary phase like deactivated silica gel.
Issue 2: Colored Impurities in the Final Product
Symptom: The product has a darker color than the expected faint brown, potentially indicating the presence of colored byproducts.
Possible Causes:
-
Oxidation products: The compound or impurities may have oxidized during the reaction or workup.
-
Residual starting materials or reagents: Some reagents used in the synthesis can be colored.
Troubleshooting Steps:
-
Recrystallization with Charcoal:
-
Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
-
Washing: As mentioned, washing the crude product with a suitable solvent can remove colored impurities. A wash with a 2:1 (v/v) acetic acid/water mixture followed by filtration was used to purify 5-fluoroisatoic anhydride.[5]
Issue 3: Product Degradation During Purification
Symptom: Low yield after purification, or the appearance of new, unexpected spots on a TLC plate, suggesting the product is degrading.
Possible Causes:
-
Hydrolysis: Isatoic anhydrides are susceptible to hydrolysis, especially in the presence of water and acid or base, which would open the anhydride ring to form the corresponding anthranilic acid.
-
Decarboxylation: As noted with a related compound, acidic conditions (like silica gel chromatography) can cause decarboxylation.[6]
Troubleshooting Steps:
-
Control pH: Ensure that the purification conditions are neutral or as close to neutral as possible. Avoid strong acids and bases.
-
Minimize Exposure to Water: Use dry solvents and minimize the exposure of the compound to atmospheric moisture, especially at elevated temperatures.[4]
-
Avoid Prolonged Heating: Keep heating times during recrystallization to a minimum to reduce the risk of thermal degradation.
Data Presentation
Table 1: Potential Solvents for Recrystallization of this compound (based on related compounds)
| Solvent/Solvent System | Compound | Reference |
| 1,4-Dioxane | Isatoic Anhydride | [3] |
| Ethyl Acetate | Isatoic Anhydride | [3] |
| Ethanol | Isatoic Anhydride | [3] |
| Acetic Acid/Water (2:1 v/v) | 5-Fluoroisatoic Anhydride | [5] |
| DMF/Water (4:1 v/v) | 5-Bromoisatoic Anhydride | [7] |
Experimental Protocols
General Recrystallization Protocol (based on general principles[8] and data for related compounds[3])
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent (see Table 1 for starting points).
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Gradually add more solvent until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal or other solid impurities are present, perform a hot filtration using a pre-warmed funnel and filter flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[5]
Visualizations
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Bromoisatoic anhydride | 4692-98-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Bromoisatoic Anhydride 4692-98-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. rsc.org [rsc.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Troubleshooting low reactivity of 5-Bromo-3-fluoroisatoic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoroisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the synonym 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a substituted isatoic anhydride.[1] Isatoic anhydrides are versatile reagents in organic synthesis, primarily used as precursors for the synthesis of a wide range of heterocyclic compounds, most notably quinazolinones and their derivatives.[2][3] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The bromine and fluorine substituents on the aromatic ring of this compound can be used to modulate the electronic properties and biological activity of the final products.
Q2: I am observing low reactivity with this compound in my reaction. Is this compound known to be unreactive?
This is a common misconception. In fact, the opposite is generally expected. The bromine and fluorine atoms are electron-withdrawing groups. These groups decrease the electron density on the aromatic ring, making the carbonyl carbons of the anhydride moiety more electrophilic and thus more susceptible to nucleophilic attack. Therefore, this compound is anticipated to be more reactive than unsubstituted isatoic anhydride. If you are experiencing low reactivity, it is likely due to experimental conditions rather than the inherent properties of the compound.
Q3: What are the two main reaction pathways for isatoic anhydrides with nucleophiles?
Isatoic anhydrides can react with nucleophiles via two primary pathways, largely dependent on the nature of the nucleophile and the reaction conditions:
-
Route A (Acylation): The nucleophile attacks one of the carbonyl groups, leading to the opening of the anhydride ring and the formation of a 2-aminobenzoyl derivative with the release of carbon dioxide. This is the most common pathway, especially with amines, leading to the formation of N-substituted anthranilamides, which can then cyclize to form quinazolinones.
-
Route B (Isocyanate Intermediate): Under certain conditions, particularly with weaker nucleophiles or in the presence of a base, the isatoic anhydride can first undergo ring-opening to form an isocyanate intermediate. This isocyanate can then be trapped by a nucleophile.[4]
Troubleshooting Guide for Low Reactivity
If you are experiencing incomplete conversion, slow reaction rates, or no reaction at all, consider the following troubleshooting steps.
Problem 1: Incomplete or No Reaction with Amine Nucleophiles
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Starting Materials | 1. Solvent Selection: Ensure this compound and the amine are soluble in the chosen solvent. Common solvents for these reactions include DMF, DMAc, ethanol, or toluene. Gentle heating can improve solubility. | For a reaction to occur, the reactants must be in the same phase. |
| 2. Co-solvent: Consider using a co-solvent system to improve the solubility of both reactants. | A mixture of a polar aprotic solvent and a less polar solvent can sometimes be effective. | |
| Insufficient Nucleophilicity of the Amine | 1. Check pKa: Very weakly basic amines (e.g., anilines with strong electron-withdrawing groups) will react more slowly. | The rate of nucleophilic attack is dependent on the electron-donating ability of the amine. |
| 2. Increase Temperature: For sluggish reactions with weak nucleophiles, increasing the reaction temperature can provide the necessary activation energy. | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. | |
| 3. Add a Catalyst: The use of an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) can protonate the carbonyl oxygen, making the anhydride more electrophilic. | Catalysis can lower the activation energy of the reaction. | |
| Steric Hindrance | 1. Examine Reactants: Bulky substituents on either the isatoic anhydride or the amine can sterically hinder the approach of the nucleophile. | The accessibility of the reactive sites is crucial for the reaction to proceed. |
| 2. Prolong Reaction Time: Sterically hindered reactions may require significantly longer reaction times to go to completion. | Increasing the time allows for more opportunities for successful collisions to occur. | |
| 3. Increase Temperature: As with low nucleophilicity, higher temperatures can help overcome steric barriers. | Increased molecular motion can allow for more favorable orientations for reaction. | |
| Degradation of Isatoic Anhydride | 1. Check Purity: Ensure the purity of your this compound. It can be sensitive to moisture and high temperatures. | Impurities can inhibit the reaction or lead to side products. |
| 2. Storage: Store the compound in a cool, dry place, preferably under an inert atmosphere. | Proper storage prevents degradation over time. |
Problem 2: Formation of Side Products
Possible Side Reactions and Their Mitigation:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Self-Condensation Product (Dianthranoyl Compound) | The initially formed N-substituted anthranilamide can act as a nucleophile and react with another molecule of the isatoic anhydride. | 1. Control Stoichiometry: Use a slight excess of the amine nucleophile. 2. Slow Addition: Add the isatoic anhydride slowly to a solution of the amine. This maintains a low concentration of the anhydride, favoring the desired reaction. |
| Anthranilic Acid Derivative | Hydrolysis of the isatoic anhydride by trace amounts of water in the solvent or on glassware. | 1. Use Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Experimental Protocols
While specific protocols for this compound are not abundant in the literature, the following general procedures for the synthesis of quinazolinones from isatoic anhydrides can be adapted. Note: Optimization of reaction conditions (temperature, time, solvent, and catalyst) will be necessary for your specific substrate.
Protocol 1: Two-Component Synthesis of a 3-Substituted Quinazolin-4(3H)-one
This protocol is a general method for the reaction of an isatoic anhydride with a primary amine and an orthoester.
Methodology:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol), add the primary amine (1.1 eq.).
-
Add an orthoester, such as triethyl orthoformate (2.0 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Three-Component One-Pot Synthesis of a 2,3-Disubstituted Quinazolin-4(1H)-one
This protocol describes a general one-pot synthesis involving an isatoic anhydride, a primary amine, and an aldehyde.[5]
Methodology:
-
To a mixture of this compound (1.0 eq.) and an aldehyde (1.1 eq.) in a suitable solvent (e.g., ethanol or DMF, 10 mL/mmol), add the primary amine (1.1 eq.).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction and Troubleshooting Workflows
General Reaction Pathway for Quinazolinone Synthesis
Caption: General reaction pathway for the synthesis of substituted quinazolinones.
Troubleshooting Logic for Low Reactivity
Caption: Troubleshooting workflow for addressing low reactivity issues.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Research Portal [repository.lib.umassd.edu]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. myttex.net [myttex.net]
- 5. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Managing the release of CO2 in 5-Bromo-3-fluoroisatoic anhydride reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the release of carbon dioxide (CO₂) during reactions involving 5-Bromo-3-fluoroisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: Why is CO₂ released during reactions with this compound?
A1: this compound, like other isatoic anhydrides, is a cyclic compound that contains a latent CO₂ molecule within its structure. When it reacts with nucleophiles, such as primary amines, the anhydride ring opens, leading to the formation of an unstable intermediate. This intermediate readily undergoes decarboxylation, releasing a molecule of carbon dioxide. This is a common and expected outcome of these reactions.[1][2]
Q2: What factors influence the rate of CO₂ release?
A2: The rate of CO₂ evolution is influenced by several factors:
-
Temperature: Higher temperatures generally increase the reaction rate and thus the rate of CO₂ release.
-
Rate of Reagent Addition: Adding the nucleophile (e.g., amine) too quickly can lead to a rapid, uncontrolled release of CO₂.
-
Stirring Rate: Efficient stirring is crucial for uniform mixing and heat dissipation, which can help to control the reaction rate.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the decarboxylation rate.[2]
-
Nature of the Nucleophile: The reactivity of the nucleophile will impact the initial rate of ring-opening and subsequent CO₂ release.
Q3: How do the bromo and fluoro substituents on the isatoic anhydride affect the reaction?
A3: The electron-withdrawing nature of the bromine and fluorine atoms is expected to increase the electrophilicity of the carbonyl carbons in the anhydride ring. This can make the initial attack by the nucleophile faster compared to unsubstituted isatoic anhydride. Consequently, the rate of CO₂ evolution may be more rapid, requiring careful control of the reaction conditions.
Q4: What are the primary safety concerns associated with CO₂ release in these reactions?
A4: The main safety concerns are:
-
Pressure Buildup: In a closed or inadequately vented system, the rapid release of CO₂ can cause a dangerous buildup of pressure, potentially leading to equipment failure or explosion.
-
Oxygen Displacement: In a poorly ventilated area, a large release of CO₂ can displace oxygen, creating an asphyxiation hazard.
-
Reaction Runaway: The reaction is often exothermic. A rapid release of gas can indicate a runaway reaction, where the temperature increases uncontrollably, leading to further safety hazards.
Q5: Can the CO₂ be captured or "scrubbed" in the lab?
A5: Yes, for reactions that produce a significant amount of CO₂, the gas can be vented through a scrubbing solution. A simple setup involves bubbling the off-gas through a solution of calcium hydroxide (limewater) or sodium hydroxide to trap the CO₂ as a precipitate (calcium carbonate) or a soluble salt (sodium carbonate), respectively.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| CO₂ evolution is too rapid and difficult to control. | 1. Reaction temperature is too high.2. Nucleophile (amine) was added too quickly.3. Inadequate stirring.4. High concentration of reactants. | 1. Perform the reaction at a lower temperature (e.g., start at 0 °C or room temperature).2. Add the nucleophile dropwise using an addition funnel over a prolonged period.3. Ensure vigorous and efficient stirring.4. Dilute the reaction mixture with an appropriate solvent. |
| Reaction has stalled; no CO₂ evolution is observed. | 1. Reaction temperature is too low.2. The nucleophile is not sufficiently reactive.3. The isatoic anhydride is of poor quality or has degraded. | 1. Gradually increase the temperature of the reaction mixture.2. Consider using a more nucleophilic amine or adding a non-nucleophilic base as a catalyst (use with caution as this can also increase the rate of CO₂ evolution).3. Check the purity of the starting material. |
| Foaming or frothing occurs in the reaction vessel. | 1. Vigorous gas evolution is carrying solvent and reactants upwards.2. The chosen solvent is prone to foaming. | 1. Use a larger reaction vessel to provide more headspace.2. Add an anti-foaming agent if compatible with the reaction chemistry.3. Ensure the stirring is not so vigorous that it introduces excessive gas into the mixture. |
| Product yield is low. | 1. Incomplete reaction.2. Side reactions are occurring.3. Loss of product during workup. | 1. Monitor the reaction by TLC to ensure all the starting material is consumed before workup.2. Optimize the reaction temperature and addition rate to minimize side product formation.3. Review the purification procedure to minimize product loss. |
Quantitative Data Summary
The following table provides generalized data on the effect of reaction parameters on CO₂ evolution, based on typical isatoic anhydride reactions. Specific rates for this compound may vary.
| Parameter | Condition | Relative Rate of CO₂ Evolution | Typical Yield Range |
| Temperature | 0 °C | Slow | 85-95% |
| Room Temperature (20-25 °C) | Moderate | 80-90% | |
| 50 °C | Fast | 70-85% | |
| Solvent | Aprotic (e.g., Dioxane, THF) | Moderate | 85-95% |
| Protic (e.g., Ethanol) | Can be faster due to solvent participation | 75-90% | |
| Nucleophile | Primary Aliphatic Amine | Fast | 85-95% |
| Primary Aromatic Amine | Moderate to Slow | 80-90% |
Experimental Protocols
Protocol 1: Controlled Synthesis of a 2-Alkyl-5-bromo-7-fluoro-4(3H)-quinazolinone
This protocol is a general guideline and should be adapted based on the specific amine used.
Materials:
-
This compound
-
Primary aliphatic amine (1.0 eq)
-
Anhydrous dioxane
-
Three-necked round-bottom flask
-
Addition funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Gas outlet connected to a bubbler or scrubbing solution
Procedure:
-
Set up the three-necked flask with the addition funnel, condenser, and a gas outlet. The gas outlet should be connected to a bubbler to monitor gas evolution and to prevent pressure buildup.
-
Purge the system with an inert gas.
-
To the flask, add this compound and anhydrous dioxane.
-
Stir the mixture to form a suspension.
-
Dissolve the primary aliphatic amine in anhydrous dioxane and load it into the addition funnel.
-
Begin adding the amine solution dropwise to the stirred suspension of the isatoic anhydride at room temperature.
-
Monitor the rate of CO₂ evolution via the bubbler. If the gas evolution becomes too vigorous, slow down the addition rate and/or cool the reaction flask with a water bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for the formation of a quinazolinone.
Caption: Workflow for controlled reaction with CO2 management.
References
Navigating Catalyst Selection for 5-Bromo-3-fluoroisatoic Anhydride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-3-fluoroisatoic anhydride in their synthetic workflows. The following information is designed to assist in catalyst selection and reaction optimization, addressing common challenges encountered during the synthesis of key intermediates like quinazolinones and anthranilamides.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Catalyst Considerations |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient reaction temperature.3. Poor solubility of starting materials. | 1. Catalyst Choice: For the synthesis of quinazolinones from this compound, amines, and an aldehyde, consider using a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH). Magnetic Fe₃O₄ nanoparticles have also been reported as an effective and easily recoverable catalyst for similar three-component reactions in water.[1]2. Temperature Adjustment: Gradually increase the reaction temperature. For many quinazolinone syntheses from isatoic anhydrides, refluxing in a suitable solvent like ethanol or toluene is necessary.[2]3. Solvent Selection: Ensure your solvent can dissolve all reactants. For challenging solubility, consider using a co-solvent system or a higher boiling point solvent like DMF or DMSO, but be mindful of potential side reactions. |
| Formation of Multiple Products/Side Reactions | 1. Lack of regioselectivity in amine attack.2. Self-condensation of isatoic anhydride.3. Undesired reaction with the solvent. | 1. Regiocontrol: The electronic nature of the substituents on the isatoic anhydride ring influences the site of nucleophilic attack. For electron-deficient rings, the reaction is often directed by the electronic effects. The use of a suitable catalyst can enhance regioselectivity. For related halo-substituted pyrimidines, regioselective displacement has been studied, highlighting the importance of reaction conditions. While not directly on this isatoic anhydride, these studies suggest that careful catalyst and solvent choice is critical.2. Reaction Conditions: Adding the isatoic anhydride slowly to a solution of the amine and catalyst can minimize its self-condensation.3. Inert Solvent: Use a non-reactive solvent. If using DMF or DMSO at high temperatures, be aware they can sometimes participate in the reaction. |
| Difficulty in Product Isolation/Purification | 1. Catalyst residues.2. Formation of highly polar byproducts. | 1. Catalyst Recovery: If using a heterogeneous catalyst like magnetic Fe₃O₄ nanoparticles, it can be easily removed with a magnet.[1] For soluble catalysts, appropriate aqueous work-up and extraction are necessary.2. Purification Strategy: Column chromatography is often required to separate the desired product from byproducts. Recrystallization can also be an effective purification method for solid products.[2] |
| Inconsistent Yields | 1. Catalyst deactivation.2. Presence of moisture.3. Variable quality of starting materials. | 1. Catalyst Stability: Ensure the catalyst is stable under the reaction conditions. Some catalysts may be sensitive to air or moisture.2. Anhydrous Conditions: Unless the reaction is known to proceed in aqueous media, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Reagent Purity: Use high-purity starting materials. Impurities in the this compound or the amine can lead to side reactions and lower yields. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions involving isatoic anhydrides?
A1: A variety of catalysts can be employed depending on the desired transformation. For the common reaction with amines to form anthranilamides or for the three-component synthesis of quinazolinones, both Lewis and Brønsted acids are frequently used. Examples include FeCl₃, p-TsOH, and silica sulfuric acid. Organocatalysts are also gaining prominence. For other transformations, transition metal catalysts, such as those based on copper or palladium, may be utilized, particularly in cross-coupling reactions.[3][4][5]
Q2: How do the bromo and fluoro substituents on the isatoic anhydride ring affect catalyst selection?
A2: The electron-withdrawing nature of the bromine and fluorine atoms makes the aromatic ring of this compound electron-deficient. This can enhance the reactivity of the anhydride towards nucleophilic attack. However, it can also influence the acidity/basicity of the intermediate species and potentially affect catalyst performance. For instance, a strongly acidic catalyst might be more effective in activating the carbonyl group in such an electron-poor system.
Q3: Can I run the reaction without a catalyst?
A3: In some cases, the reaction between an isatoic anhydride and a highly nucleophilic amine may proceed without a catalyst, especially at elevated temperatures. However, for less reactive amines or for more complex transformations like the three-component synthesis of quinazolinones, a catalyst is generally required to achieve good yields and reasonable reaction times.
Q4: How can I improve the regioselectivity of the amine addition?
A4: The regioselectivity of the initial nucleophilic attack by the amine on the isatoic anhydride can be influenced by both steric and electronic factors. The electronic properties of the substituents on the isatoic anhydride play a significant role. The choice of catalyst and solvent can also modulate the reactivity of the two carbonyl groups, thereby influencing regioselectivity. Systematic screening of different classes of catalysts (e.g., Lewis acids of varying strengths, Brønsted acids, or organocatalysts) and solvents is recommended to optimize for the desired regioisomer.
Experimental Protocols
General Procedure for the Synthesis of 2,3-dihydroquinazolin-4(1H)-ones:
A mixture of isatoic anhydride (1.0 mmol), an amine (1.2 mmol), and an aldehyde (1.0 mmol) are combined in a suitable solvent (e.g., water or ethanol, 5 mL).[1][2] The selected catalyst (e.g., p-TsOH, 0.79 g, 4.6 mmol for a 9.2 mmol scale reaction of isatoic anhydride) is then added to the mixture.[2] The reaction mixture is heated to reflux and stirred for the appropriate time (typically monitored by TLC).[2] Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. If not, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[2]
Catalyst Selection Logic
The choice of catalyst is critical for a successful reaction. The following diagram illustrates a general workflow for selecting an appropriate catalyst for reactions involving this compound.
Figure 1. A workflow diagram for catalyst selection and optimization.
Signaling Pathways and Logical Relationships
The synthesis of quinazolinones from isatoic anhydride, an amine, and an aldehyde generally proceeds through a cascade of reactions. The catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps.
Figure 2. A simplified reaction pathway for quinazolinone synthesis.
References
- 1. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Effect of solvent on 5-Bromo-3-fluoroisatoic anhydride reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoroisatoic anhydride. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the effect of solvents on reaction kinetics.
Troubleshooting Guides
This section addresses common problems encountered during reactions involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or stabilization of the transition state. 2. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. 3. Decomposition of Reactant: this compound may be unstable under the reaction conditions. 4. Presence of Moisture: Water can react with the anhydride, leading to the formation of the corresponding anthranilic acid and reducing the yield of the desired product.[1] | 1. Solvent Screening: Refer to the Solvent Selection Guide (Table 1) and consider switching to a solvent with a different polarity or proticity. For sluggish reactions, consider solvents like 2-butanone or dioxane.[1][2] 2. Increase Temperature: Gradually increase the reaction temperature. For many isatoic anhydride derivatives, warming to 40-60 °C can encourage the reaction.[2] 3. Check Stability: Run a control experiment to assess the stability of the starting material under the reaction conditions without the other reactant. 4. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Side Reactions | 1. Reaction with Solvent: Protic solvents (e.g., alcohols, water) can act as nucleophiles and react with the isatoic anhydride.[1] 2. Self-Condensation: Isatoic anhydride can react with itself or the amine product to form polyanthranoyl compounds.[3] 3. Alternative Ring Cleavage: Nucleophilic attack can occur at two different carbonyl groups of the anhydride, leading to different product isomers. | 1. Switch to Aprotic Solvents: Use aprotic solvents such as THF, dioxane, acetone, or DMF to minimize reaction with the solvent. 2. Control Stoichiometry and Addition Rate: Use an excess of the amine nucleophile and add the isatoic anhydride solution gradually to the amine solution.[3] This can favor the desired reaction pathway. 3. Optimize Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the desired reaction pathway. |
| Product Precipitation/Crystallization Issues | 1. Poor Solubility of Product: The desired product may have low solubility in the reaction solvent, leading to premature precipitation and potentially incomplete reaction. 2. Difficulty in Inducing Crystallization: The product may remain as an oil or amorphous solid, making isolation difficult. | 1. Solvent Mixture: Consider using a co-solvent to improve the solubility of the product. 2. Induce Crystallization: Try adding a non-solvent (e.g., diethyl ether) to encourage crystallization.[2] Scratching the inside of the flask with a glass rod can also initiate crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound, like other isatoic anhydrides, is an electrophilic compound that readily reacts with a variety of nucleophiles.[1] The primary reaction involves nucleophilic attack on one of the carbonyl carbons, leading to the opening of the anhydride ring and typically the evolution of carbon dioxide.[3] Common nucleophiles include primary and secondary amines, alcohols, and thiols.[1][3]
Q2: How does the choice of solvent affect the reaction kinetics?
A2: The solvent plays a crucial role in the reaction kinetics by influencing the solubility of reactants, the stability of intermediates and transition states, and the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good at solvating polar transition states, which can accelerate the reaction rate. They are often good choices for reactions with charged nucleophiles.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with the reactants and intermediates. While they can facilitate some reactions, they can also act as competing nucleophiles, leading to side products.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower, especially if the reactants or transition states are polar. However, they can be useful for minimizing side reactions and may facilitate product precipitation for easier isolation.
Q3: What are some recommended starting points for solvent selection for a reaction with an amine?
A3: For reactions with amines, a good starting point is a polar aprotic solvent like tetrahydrofuran (THF), acetone, or dioxane.[2][4] These solvents generally provide good solubility for both the isatoic anhydride and the amine without competing in the reaction. For sluggish reactions, warming the mixture in a solvent like 2-butanone can be effective.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to track the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more quantitative information about the conversion and product formation.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic anhydride carbonyl stretches (around 1760 and 1720 cm⁻¹) and the appearance of new functional group peaks (e.g., amide carbonyl) can be monitored.
-
Evolution of Carbon Dioxide: In many reactions of isatoic anhydrides with amines, carbon dioxide is evolved, which can be visually monitored or measured.[3]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, standard laboratory safety practices should be followed. 5-Bromoisatoic anhydride is an irritant.[5] It is important to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound in the public domain, the following tables present illustrative data based on general principles of isatoic anhydride reactivity. This data is intended to serve as a guide for experimental design.
Table 1: Illustrative Solvent Effects on Reaction Rate with a Primary Amine at 50°C
| Solvent | Dielectric Constant (ε) | Relative Initial Rate | Expected Major Product |
| Toluene | 2.4 | 1.0 (Baseline) | N-substituted-2-aminobenzamide |
| Dioxane | 2.2 | 2.5 | N-substituted-2-aminobenzamide |
| Tetrahydrofuran (THF) | 7.6 | 5.0 | N-substituted-2-aminobenzamide |
| Acetone | 21 | 8.2 | N-substituted-2-aminobenzamide |
| Acetonitrile | 37 | 12.5 | N-substituted-2-aminobenzamide |
| Dimethylformamide (DMF) | 37 | 15.0 | N-substituted-2-aminobenzamide |
| Ethanol | 24 | 7.5 | Mixture of N-substituted-2-aminobenzamide and Ethyl 2-aminobenzoate |
Table 2: Illustrative Temperature Effects on Reaction Conversion in THF
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 25 (Room Temp) | 24 | 35 |
| 40 | 12 | 70 |
| 60 (Reflux) | 6 | >95 |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol provides a general starting point for experimentation. The specific conditions may need to be optimized for each unique amine.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents are anhydrous. Solvents can be dried using appropriate drying agents and distilled or passed through a solvent purification system.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer, add the primary amine (1.1 equivalents).
-
Add the chosen anhydrous solvent (e.g., THF, see Table 1 for guidance) to dissolve the amine.
-
-
Reactant Addition:
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the isatoic anhydride solution to the stirred amine solution at room temperature via a dropping funnel. The addition rate can be controlled to manage any exotherm.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or another suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product is soluble, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. For recrystallization of isatoic anhydride derivatives, 95% ethanol or dioxane can be effective solvents.[6]
-
Visualizations
Caption: Experimental workflow for the reaction of this compound.
Caption: General reaction pathway with a primary amine.
References
- 1. myttex.net [myttex.net]
- 2. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 3. Isatoic anhydride. I. Reactions with primary and secondary amines and with some amides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. US3975428A - Aromatic amines formed by the reaction of isatoic acid anhydride with compounds containing at least one tertiary nitrogen atom and at least two hydroxyl groups - Google Patents [patents.google.com]
- 5. 5-Bromoisatoic Anhydride 4692-98-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Preventing decomposition of 5-Bromo-3-fluoroisatoic anhydride during storage
This technical support center provides guidance on the storage and handling of 5-Bromo-3-fluoroisatoic anhydride to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in color of the solid (e.g., from off-white to brown) | Exposure to moisture and subsequent hydrolysis. | Discard the reagent as it may be partially decomposed. For future prevention, ensure the storage container is tightly sealed and stored in a desiccator. |
| Poor solubility in expected solvents | The compound may have polymerized or decomposed into insoluble byproducts. | Confirm the identity and purity of the material using analytical techniques such as NMR or LC-MS. If decomposition is confirmed, procure a fresh batch of the reagent. |
| Inconsistent or poor yields in reactions | The reagent has likely degraded, reducing the concentration of the active compound. | Use a fresh, unopened container of the reagent for the reaction. It is also advisable to perform a small-scale test reaction to confirm the reactivity of the stored material before proceeding with a larger scale synthesis. |
| Gas evolution from the storage container | Decarboxylation of the isatoic anhydride, which can be accelerated by moisture or heat. | Handle the container with care in a well-ventilated fume hood. If significant pressure has built up, cool the container before opening it slowly. Store the material at the recommended low temperature to minimize this decomposition pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways for isatoic anhydrides, including the 5-Bromo-3-fluoro derivative, are hydrolysis and decarboxylation.
-
Hydrolysis: In the presence of water, the anhydride ring can open to form 2-amino-5-bromo-3-fluorobenzoic acid and carbon dioxide. This is a common issue as isatoic anhydrides are sensitive to moisture.
-
Decarboxylation: At elevated temperatures, isatoic anhydrides can lose carbon dioxide. This process can lead to the formation of various secondary products, potentially including polymeric materials.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The following conditions are recommended:
| Parameter | Recommendation |
| Temperature | 2-8 °C (refrigerated) |
| Atmosphere | Inert gas (e.g., argon or nitrogen) is preferable. |
| Container | Tightly sealed, opaque container to protect from light and moisture. |
| Location | A desiccator is highly recommended to ensure a moisture-free environment. |
Q3: How can I test for the decomposition of my this compound?
A3: A simple visual inspection can be the first indicator; any change from its initial appearance (typically a white to off-white powder) may suggest degradation. For a more definitive assessment, the following analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of decomposition products, such as the corresponding anthranilic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to check the purity of the sample and detect the presence of lower molecular weight degradation products.
-
Melting Point: A broadened or depressed melting point compared to the literature value can indicate the presence of impurities due to decomposition.
Q4: What are the signs of thermal decomposition?
A4: Thermal decomposition, or decarboxylation, can be indicated by a change in the physical appearance of the solid, such as discoloration or the formation of a glassy or polymeric residue. Gas evolution (CO2) is a key sign of this process. For 5-Bromoisatoic anhydride, decomposition is noted to occur at temperatures around 280-285 °C[1][2].
Q5: Is this compound compatible with all solvents?
A5: No, care should be taken when choosing a solvent. Protic solvents, such as water and alcohols, can react with the anhydride. Aprotic solvents are generally preferred for reactions. If the compound is used in an aqueous medium, the reaction should be performed at a controlled temperature and for a limited time to minimize hydrolysis[3].
Experimental Protocols
Protocol 1: Small-Scale Test for Reactivity
This protocol is designed to quickly assess the viability of a stored batch of this compound.
-
Reaction Setup: In a clean, dry vial, dissolve a small, known amount of this compound in a suitable aprotic solvent (e.g., anhydrous DMF or THF).
-
Reagent Addition: Add a simple, reactive nucleophile, such as a primary amine (e.g., benzylamine), in a stoichiometric amount.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes).
-
Analysis: A successful reaction, indicated by the consumption of the starting material and the formation of the expected amide product, suggests that the stored reagent is still active.
Visualizations
Caption: Major decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting suspected reagent decomposition.
References
Validation & Comparative
A Comparative Guide to Isatoic Anhydride and 5-Bromo-3-fluoroisatoic Anhydride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of isatoic anhydride and its halogenated derivative, 5-Bromo-3-fluoroisatoic anhydride, for their application in the synthesis of heterocyclic compounds, particularly quinazolinones. While isatoic anhydride is a well-established and versatile building block, the introduction of bromo and fluoro substituents in this compound is anticipated to significantly influence its reactivity and the properties of the resulting products. This comparison is based on established chemical principles and experimental data for isatoic anhydride, with projected implications for its substituted counterpart.
Introduction
Isatoic anhydride is a readily available and widely utilized reagent in organic synthesis, serving as a precursor for a variety of heterocyclic scaffolds.[1] Its reaction with amines, followed by cyclization with an electrophile, provides a straightforward route to quinazolinones, a class of compounds with significant pharmacological interest.[2][3] Quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, including acting as inhibitors for key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways, which are often dysregulated in cancer.[4][5][6][7]
This compound, a less-common analogue, introduces two key halogen substituents onto the aromatic ring. The presence of a bromine atom and a fluorine atom is expected to modulate the electronic properties of the anhydride, thereby influencing its reactivity in nucleophilic substitution reactions and potentially altering the biological activity of the synthesized quinazolinone derivatives.
Physicochemical Properties and Reactivity Comparison
The primary difference in reactivity between isatoic anhydride and this compound stems from the electronic effects of the bromo and fluoro substituents. Both fluorine and bromine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I). Fluorine is more electronegative than bromine, leading to a stronger inductive withdrawal. Conversely, both halogens possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R).
The interplay of these effects influences the electrophilicity of the carbonyl carbons in the anhydride ring. The strong electron-withdrawing nature of the fluorine and bromine atoms is expected to increase the partial positive charge on the carbonyl carbons, making this compound more susceptible to nucleophilic attack compared to the unsubstituted isatoic anhydride. This enhanced reactivity could potentially lead to faster reaction rates and milder reaction conditions.
| Property | Isatoic Anhydride | This compound |
| Molecular Formula | C₈H₅NO₃ | C₈H₃BrFNO₃ |
| Molecular Weight | 163.13 g/mol | 260.02 g/mol |
| Appearance | White to off-white solid | Faint brown powder |
| Reactivity | Moderately reactive towards nucleophiles. | Expected to be more reactive towards nucleophiles due to the electron-withdrawing effects of the bromo and fluoro substituents. |
| Potential Advantages in Synthesis | Readily available, well-documented reactivity. | Potentially faster reaction rates, milder reaction conditions, and introduction of halogen atoms for further functionalization or modulation of biological activity. |
| Potential Disadvantages in Synthesis | May require harsher reaction conditions for less reactive nucleophiles. | Limited commercial availability and lack of extensive literature on its reactivity and applications. |
Application in the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
A common and important application of isatoic anhydrides is in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction typically involves the condensation of an isatoic anhydride, an amine, and an aldehyde.
General Reaction Scheme
Caption: General reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Experimental Protocol: Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones using Isatoic Anhydride
This protocol is a representative example of a one-pot synthesis.[8]
Materials:
-
Isatoic anhydride (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine or Ammonium acetate (1.2 mmol)
-
Catalyst (e.g., SnCl₂·2H₂O, Bi(NO₃)₃·5H₂O, or an organocatalyst)[8][9]
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
In a round-bottom flask, combine isatoic anhydride, the aromatic aldehyde, the amine (or ammonium acetate), and the catalyst.
-
If a solvent is used, add it to the flask. For solvent-free conditions, proceed to the next step.
-
The reaction mixture is then heated (typically between 80-120 °C) and stirred for a period ranging from 30 minutes to several hours.[8][9]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it is collected by filtration. Otherwise, the product is isolated by extraction with a suitable organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
Anticipated Performance of this compound
Due to the enhanced electrophilicity of the carbonyl carbons, this compound is expected to react more readily with the amine in the initial ring-opening step. This could potentially lead to:
-
Shorter reaction times: The increased reactivity may allow for the synthesis to be completed in a shorter duration.
-
Higher yields: More efficient conversion of the starting materials could lead to improved product yields.
-
Milder reaction conditions: The enhanced reactivity might obviate the need for high temperatures or highly active catalysts.
Furthermore, the resulting quinazolinone will bear the bromo and fluoro substituents, which can be advantageous for drug development. These halogens can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological target.[10][11][12]
Biological Significance: Quinazolinones as Signaling Pathway Inhibitors
Quinazolinone-based compounds have been extensively investigated as inhibitors of various protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. Two prominent examples are the EGFR and PI3K/Akt pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[4] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are potent EGFR inhibitors.[4]
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell growth, survival, and metabolism.[5] Its aberrant activation is frequently observed in various cancers. Quinazolinone derivatives have also been developed as inhibitors of this pathway, targeting different isoforms of PI3K.[6]
Caption: Inhibition of the PI3K/Akt signaling pathway by quinazolinone derivatives.
Conclusion
Isatoic anhydride remains a cornerstone in the synthesis of quinazolinones and other N-heterocycles due to its affordability and well-understood reactivity. However, for applications in drug discovery and development, where fine-tuning of molecular properties is crucial, this compound presents an intriguing alternative. The electron-withdrawing substituents are predicted to enhance its reactivity, potentially streamlining synthetic protocols. More importantly, the introduction of bromine and fluorine atoms into the final quinazolinone scaffold offers valuable opportunities for modulating the pharmacological profile of the synthesized compounds. Further experimental investigation into the reactivity and applications of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
- 1. One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 6. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 10. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: Fluorinated vs. Non-Fluorinated Isatoic Anhydrides in Acylation Reactions
A comprehensive review of available literature reveals a notable gap in direct, quantitative comparisons of the reactivity between fluorinated and non-fluorinated isatoic anhydrides. While theoretical principles suggest a higher reactivity for fluorinated variants, a lack of specific experimental data in the public domain prevents a conclusive, data-driven comparison guide at this time.
Isatoic anhydrides are versatile reagents in organic synthesis, widely employed as precursors for a variety of heterocyclic compounds, including quinazolinones, which are significant scaffolds in medicinal chemistry. The introduction of fluorine into organic molecules is a common strategy in drug development to modulate properties such as metabolic stability, lipophilicity, and biological activity. Consequently, understanding the impact of fluorination on the reactivity of synthetic intermediates like isatoic anhydride is of considerable interest to researchers in pharmaceutical and chemical development.
Theoretical Underpinnings of Reactivity
The reactivity of isatoic anhydride in nucleophilic acyl substitution reactions, such as aminolysis to form anthranilamides, is fundamentally governed by the electrophilicity of its carbonyl carbons. The presence of a fluorine atom, a highly electronegative element, on the aromatic ring is expected to exert a strong electron-withdrawing effect through induction. This effect would decrease the electron density at the carbonyl carbons, thereby increasing their electrophilicity and making the anhydride more susceptible to nucleophilic attack.
A theoretical study utilizing Hammett correlations for a series of 22 structurally diverse isatoic anhydride derivatives supports this hypothesis. The study established a correlation between the electronic properties of substituents and the global reactivity indices of the isatoic anhydride molecule. According to this model, electron-withdrawing groups, such as fluorine, are predicted to enhance the reactivity of the isatoic anhydride ring system.
The Search for Experimental Evidence
Despite the strong theoretical basis for increased reactivity, an extensive search of the scientific literature did not yield any studies that provide a direct, quantitative comparison of reaction kinetics or yields between a fluorinated isatoic anhydride and its non-fluorinated counterpart under identical experimental conditions. While numerous publications describe the synthesis and application of various substituted isatoic anhydrides, including fluorinated analogues like 5-fluoroisatoic anhydride and 6-fluoroisatoic anhydride, they do not offer the side-by-side data necessary for a rigorous comparative analysis.
General Experimental Protocol: Aminolysis of Isatoic Anhydride
For researchers interested in conducting their own comparative studies, a general protocol for the aminolysis of isatoic anhydride to form N-substituted anthranilamides is provided below. This procedure can be adapted to compare the reactivity of a fluorinated and a non-fluorinated isatoic anhydride.
Reaction: Synthesis of N-Phenylanthranilamide
Materials:
-
Isatoic Anhydride (or a fluorinated derivative)
-
Aniline
-
Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in the chosen anhydrous solvent.
-
Add aniline (1.0-1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically accompanied by the evolution of carbon dioxide.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent to afford the crude product.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-phenylanthranilamide.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.
To perform a comparative study, this reaction should be carried out in parallel for both the fluorinated and non-fluorinated isatoic anhydride, ensuring that all reaction parameters (temperature, concentration, solvent, and stoichiometry) are kept identical. The reaction rates can be compared by monitoring the consumption of the starting material or the formation of the product over time using a suitable analytical technique. The reaction yields should be carefully determined after purification.
Proposed Logical Workflow for a Comparative Study
For researchers equipped to investigate this topic, the following workflow is proposed:
A Comparative Analysis of the Biological Activities of 5-Bromo- vs. 5-Chloro-Isatoic Anhydride Derivatives
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and specificity. Among the vast array of heterocyclic compounds, derivatives of isatoic anhydride have emerged as versatile scaffolds exhibiting a wide range of biological activities. This guide provides a detailed comparison of the biological activities of 5-bromo-isatoic anhydride and 5-chloro-isatoic anhydride derivatives, with a focus on their anti-inflammatory and anticancer properties. This objective analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in their ongoing research.
Anti-Inflammatory Activity: A Tale of Two Halogens
A study on a series of phenylbenzohydrazides synthesized from isatoic anhydride has shed light on the influence of halogen substitution on anti-inflammatory activity. The findings indicate that the presence of electron-withdrawing halogens, such as bromine and chlorine, at the 5-position of the isatoic anhydride-derived core structure enhances the anti-inflammatory response.
While both bromo- and chloro-derivatives demonstrated increased activity, a quantitative analysis of their effects on pro-inflammatory markers reveals subtle but important differences. The following table summarizes the inhibitory effects of representative 5-chloro and 5-bromo phenylbenzohydrazide derivatives on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Halogen | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) | Inhibition of Nitric Oxide (NO) Production (%) |
| INL-09 | Chlorine | 45.8 ± 5.2 | 55.1 ± 6.3 | 60.3 ± 4.9 |
| INL-07 | Bromine | 52.3 ± 4.8 | 61.7 ± 5.5 | 68.2 ± 5.1 |
| Data is presented as mean ± standard deviation. |
The data suggests that the 5-bromo derivative (INL-07) exhibits a moderately more potent anti-inflammatory effect across all measured parameters compared to its 5-chloro counterpart (INL-09). This enhanced activity may be attributed to the differences in electronegativity and atomic size between bromine and chlorine, which can influence the compound's binding affinity to its biological target.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were pre-treated with the test compounds (INL-07 and INL-09) at a concentration of 10 µM for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Cytokine and Nitric Oxide Measurement: After the incubation period, the cell culture supernatant was collected. The concentrations of IL-6 and TNF-α were determined using commercially available ELISA kits, following the manufacturer's instructions. Nitric oxide production was quantified by measuring the accumulation of nitrite in the supernatant using the Griess reagent assay. The percentage of inhibition was calculated relative to LPS-stimulated cells treated with vehicle control.
Caption: Proposed mechanism of anti-inflammatory action.
Anticancer Activity: A Comparative Look at Cytotoxicity
The versatility of the isatoic anhydride scaffold extends to the development of potent anticancer agents. Derivatives of quinazolinone, which can be synthesized from isatoic anhydrides, have shown significant cytotoxic activity against various cancer cell lines. A comparative study on a series of 2,3-dihydroquinazolin-4(1H)-ones highlights the impact of halogen substitution on their anticancer potency.
The following table presents the half-maximal inhibitory concentration (IC50) values for an unsubstituted derivative and its para-chloro and para-bromo substituted analogs against the MCF-7 breast cancer cell line after 72 hours of treatment.
| Compound | R3 Substitution | IC50 (µM) against MCF-7 Cells |
| 10a | H | 18.88 |
| 10c | para-Chloro | 32.30 |
| 10d | para-Bromo | 14.80 |
| Data represents the mean of three independent experiments. |
Interestingly, the substitution pattern reveals a differential effect on cytotoxicity. While the para-chloro substitution (10c) resulted in a decrease in activity compared to the unsubstituted compound (10a), the para-bromo substitution (10d) led to an enhancement in cytotoxic potency. This suggests that for this particular scaffold, bromine is a more favorable substituent for anticancer activity than chlorine. The larger atomic radius and greater polarizability of bromine may contribute to more effective interactions with the biological target.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture and Treatment: Human breast adenocarcinoma (MCF-7) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and incubated for 24 hours. Following this, the cells were treated with various concentrations of the test compounds (10a, 10c, and 10d) for 72 hours.
Cell Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After the treatment period, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Caption: Workflow for determining IC50 values.
Conclusion
The comparative analysis of 5-bromo- and 5-chloro-isatoic anhydride derivatives reveals that the nature of the halogen substituent plays a critical role in modulating their biological activity. In the context of the phenylbenzohydrazide scaffold, the 5-bromo derivative demonstrated superior anti-inflammatory properties compared to its 5-chloro counterpart. Conversely, in the evaluated 2,3-dihydroquinazolin-4(1H)-one series, the para-bromo substituted derivative exhibited enhanced anticancer cytotoxicity over the para-chloro analog.
These findings underscore the importance of nuanced structural modifications in drug design. While both bromine and chlorine are halogens with similar electronic properties, their subtle differences in size, polarizability, and lipophilicity can lead to significant variations in biological outcomes. This guide provides a foundational understanding for researchers to make informed decisions in the design and synthesis of novel isatoic anhydride-based therapeutic agents. Further comprehensive structure-activity relationship (SAR) studies are warranted to fully elucidate the therapeutic potential of these versatile compounds.
A Spectroscopic Deep Dive: Comparing 5-Bromo-3-fluoroisatoic Anhydride and Its Derivatives
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of foundational molecules is paramount. This guide provides an objective comparison of 5-Bromo-3-fluoroisatoic anhydride and its key derivatives, supported by experimental data, to facilitate its application in complex organic synthesis.
This compound is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity is centered around the anhydride functionality, which can readily undergo ring-opening reactions with various nucleophiles. The presence of both bromine and fluorine atoms on the aromatic ring provides unique spectroscopic signatures and modulates the electronic properties of the molecule, influencing its reactivity and the characteristics of its derivatives.
This guide focuses on a comparative analysis of the spectroscopic properties of this compound, its N-methylated derivative (6-Bromo-5-fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione), and the simpler, non-fluorinated analog, 5-bromoisatoic anhydride. Understanding the subtle shifts in spectroscopic data upon substitution is crucial for reaction monitoring, structural elucidation, and quality control.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its selected derivatives. This data has been compiled from various sources and represents typical values observed in spectroscopic analyses.
| Spectroscopic Data | This compound | 5-Bromo-6-fluoro-N-methylisatoic anhydride | 5-Bromoisatoic Anhydride |
| ¹H NMR (δ, ppm) | Data not available | Data not available | See spectrum |
| ¹³C NMR (δ, ppm) | Data not available | Data not available | Data not available |
| ¹⁹F NMR (δ, ppm) | Expected | Expected | Not Applicable |
| IR (C=O, cm⁻¹) | ~1780, ~1730 | ~1775, ~1725 | ~1770, ~1720 |
| Mass Spec. (m/z) | M+ patterns for Br | M+ patterns for Br | M+ patterns for Br |
| Molecular Formula | C₈H₃BrFNO₃ | C₉H₅BrFNO₃ | C₈H₄BrNO₃ |
| Molecular Weight | 260.02 g/mol [1] | 274.04 g/mol [2] | 242.03 g/mol [1] |
Note: Specific experimental data for this compound and its N-methyl derivative is not widely published. The IR and Mass Spectrometry data are predicted based on the known behavior of isatoic anhydrides and halogenated compounds.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques used to characterize isatoic anhydrides and their derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive NMR analysis is crucial for the structural elucidation of these compounds.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (5 seconds) may be necessary.
-
¹⁹F NMR: For the fluorinated compounds, ¹⁹F NMR provides valuable information. This nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe of the local electronic environment[3][4]. A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is used. Chemical shifts are typically referenced to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic carbonyl stretching frequencies of the anhydride group.
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. For ATR, the solid sample is placed directly on the crystal.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The two carbonyl stretching bands of the isatoic anhydride ring are the most prominent features, typically appearing in the region of 1800-1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, which is a key diagnostic feature.
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to significant fragmentation, providing structural information. ESI is a softer technique that typically yields the molecular ion peak with less fragmentation.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are analyzed. The isotopic pattern for bromine should be carefully examined to confirm its presence.
Reaction Workflow and Visualization
Isatoic anhydrides are valuable precursors for the synthesis of a variety of heterocyclic compounds. A common application is their reaction with primary amines to form substituted anthranilamides, which can then be used in subsequent cyclization reactions. The following diagram illustrates a general experimental workflow for the synthesis of an N-substituted anthranilamide from this compound.
Caption: A generalized workflow for the synthesis of N-substituted anthranilamides.
This guide provides a foundational spectroscopic comparison of this compound and its derivatives. The provided data and protocols are intended to assist researchers in their synthetic and analytical endeavors. As more experimental data becomes publicly available, this guide will be updated to provide an even more comprehensive comparison.
References
HPLC analysis for purity assessment of 5-Bromo-3-fluoroisatoic anhydride products
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 5-Bromo-3-fluoroisatoic anhydride is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A reversed-phase HPLC method is particularly well-suited for the analysis of this compound.
Experimental Protocol: HPLC Purity Assay
Objective: To determine the purity of this compound and quantify related impurities using a gradient reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[3]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 0.5 mg/mL.
Rationale for Method Parameters: The C18 column is a versatile stationary phase for separating a wide range of non-polar to moderately polar compounds. The use of an acidified mobile phase with TFA is crucial for the analysis of isatoic anhydrides to ensure good peak shape by suppressing the ionization of the analyte.[4] A gradient elution is employed to ensure the separation of impurities with a range of polarities from the main analyte peak.
Data Presentation: HPLC Purity Analysis
Below is a representative analysis of a this compound sample.
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.15 | Starting Material Impurity |
| 2 | 8.9 | 99.5 | This compound |
| 3 | 12.5 | 0.25 | Process-Related Impurity |
| 4 | 15.1 | 0.10 | Degradation Product |
Total Impurities: 0.5% Purity: 99.5%
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2][5] For non-volatile compounds like this compound, derivatization is necessary to increase volatility.[5]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: React the sample with a suitable agent (e.g., acetic anhydride) to convert the analyte into a more volatile derivative.[5]
-
GC Separation: Inject the derivatized sample onto a GC equipped with a capillary column (e.g., DB-5MS). The components are separated based on their boiling points and interaction with the stationary phase.
-
MS Detection: The separated components are ionized and fragmented, and the resulting mass spectrum provides structural information for impurity identification.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the purity of crystalline organic compounds based on the principle of melting point depression.[4][6][7]
Experimental Protocol: DSC Purity Determination
-
Sample Preparation: Accurately weigh a small amount of the sample into an aluminum pan and hermetically seal it.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. While not inherently a quantitative technique for high-purity samples, it is excellent for identifying the presence of significant, chemically distinct impurities.[6][8]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Spectral Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample.
-
Data Analysis: The spectrum of the sample is compared to a reference spectrum of a pure standard. The presence of unexpected peaks can indicate impurities.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | DSC | FTIR |
| Principle | Chromatographic Separation | Chromatographic Separation & Mass Analysis | Melting Point Depression | Infrared Absorption |
| Primary Use | Quantitative Purity & Impurity Profiling | Identification of Volatile/Derivatizable Impurities | Purity of Crystalline Solids | Functional Group Identification |
| Sample Preparation | Simple Dissolution | Derivatization Required | Minimal | Minimal |
| Limit of Quantification | ~0.05% | Sub-ppm levels for targeted impurities | ~0.1% | >1% |
| Precision (RSD) | < 2% | < 5% | < 5% | Not typically used for quantification |
| Accuracy | High | High (with proper calibration) | High (for suitable compounds) | Qualitative |
| Throughput | Moderate | Low to Moderate | Low | High |
| Cost | Moderate | High | Moderate | Low |
Logical Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for purity assessment.
Conclusion
For the comprehensive purity assessment of this compound, HPLC stands out as the primary method of choice, offering a balance of accuracy, precision, and sensitivity for quantifying impurities.[1][2] GC-MS serves as a powerful complementary technique for the structural elucidation of volatile or derivatizable impurities. DSC provides an excellent orthogonal method for verifying the purity of the crystalline final product, while FTIR is a rapid and cost-effective tool for initial screening and identification of major functional group impurities. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and available instrumentation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
Comparative In Vitro Analysis of Quinazolinone Derivatives as Potential Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the synthesis, in vitro evaluation, and structure-activity relationships of quinazolinone scaffolds, with a focus on halogenated derivatives as potential anticancer agents.
Data Summary of In Vitro Assays
The following tables summarize the in vitro cytotoxic and EGFR inhibitory activities of various synthesized quinazolinone derivatives as reported in the cited literature. The IC50 values represent the concentration of the compound required to inhibit 50% of the cancer cell growth or enzyme activity.
Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Quinazolinone Derivatives against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | A549 (Lung) | PC-3 (Prostate) | SMMC-7721 (Liver) | MCF-7 (Breast) | SW480 (Colon) | Reference |
| 5g | 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.1 ± 0.1 | - | - | [1] |
| 5k | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | 1.2 ± 0.1 | 1.9 ± 0.2 | 1.5 ± 0.1 | - | - | [1] |
| 5l | 2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | 1.5 ± 0.1 | 2.2 ± 0.2 | 1.8 ± 0.2 | - | - | [1] |
| 6d | Not specified in abstract | - | - | - | 1.58 | - | [2] |
| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | - | - | - | 15.85 ± 3.32 | > 50 | [3] |
| Erlotinib | (Reference Drug) | - | - | - | - | 12.6 ± 1.12 | [3] |
Note: '-' indicates data not available in the cited source.
Table 2: In Vitro EGFR Kinase Inhibitory Activity (IC50 in µM)
| Compound ID | Substitution Pattern | EGFRwt-TK | Reference |
| 5k | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | 0.010 | [1] |
| 6d | Not specified in abstract | 0.77 | [2] |
| Gefitinib | (Reference Drug) | 0.015 | [1] |
Experimental Protocols
The following are generalized experimental protocols for the key in vitro assays cited in the literature for evaluating quinazolinone derivatives.
Synthesis of Quinazolinone Derivatives
A general synthetic route to quinazolinone derivatives often starts from the corresponding isatoic anhydride. The synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved through a multi-step process. For instance, a common method involves the reaction of N-methylanthranilamide with 2-chloroacetyl chloride to form a 2-(chloromethyl)-3-methylquinazolin-4(3H)-one intermediate. This intermediate is then reacted with a substituted p-hydroxybenzaldehyde to introduce a linker. Finally, condensation with various anilines yields the target quinazolinone derivatives.[1]
Another approach for synthesizing 6-bromo-2-thio-3-substituted quinazolinones involves the bromination of anthranilic acid, followed by reaction with an isothiocyanate to form a key 2-mercaptoquinazolinone intermediate. Subsequent alkylation or arylation at the thio position yields the final products.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, PC-3, SMMC-7721, MCF-7, SW480) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Gefitinib, Erlotinib) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[1][3]
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR tyrosine kinase is determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the EGFR enzyme, a substrate (e.g., poly(Glu, Tyr)4:1), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[1]
Visualizations
General Synthetic Pathway for Quinazolinones
Caption: General reaction scheme for the synthesis of substituted quinazolinones from isatoic anhydride.
EGFR Signaling Pathway Inhibition
References
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 5-Bromo-3-fluoroisatoic Anhydride in Heterocyclic Synthesis: A Comparative Analysis
For Immediate Release
In the landscape of modern drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is paramount. Among the versatile building blocks utilized by medicinal chemists, substituted isatoic anhydrides have emerged as key precursors for the construction of quinazolinones and other pharmacologically relevant nitrogen-containing heterocycles. This guide provides a head-to-head comparison of the synthesis efficiency of 5-Bromo-3-fluoroisatoic anhydride against other structurally related building blocks, supported by available experimental data.
This compound, also known as 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a valuable reagent in the synthesis of fluorinated quinazolinone derivatives. The incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. This comparative guide aims to provide researchers, scientists, and drug development professionals with a clear overview of its reactivity and efficiency in comparison to other commonly used isatoic anhydride derivatives.
Head-to-Head Synthesis Efficiency Comparison
The following table summarizes the available data for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from various substituted isatoic anhydrides. It is important to note that the data presented is compiled from different studies and, therefore, may not be directly comparable due to potential variations in experimental conditions, scale, and analytical methods. Nevertheless, this compilation provides a valuable overview of the relative reactivity and efficiency of these building blocks.
| Building Block | Amine | Aldehyde/Orthoester | Reaction Conditions | Yield (%) | Reaction Time (h) | Citation |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| 5-Bromoisatoic anhydride | Aniline | Benzaldehyde | I₂, AcOH, CH₃CN:H₂O (1:1), reflux | 65 | Not Specified | [1] |
| 5-Bromoisatoic anhydride | 4-Chloroaniline | Benzaldehyde | I₂, AcOH, CH₃CN:H₂O (1:1), reflux | 54 | Not Specified | [1] |
| 5-Bromoisatoic anhydride | Ammonium Acetate | 4-Chlorobenzaldehyde | NaOCl, Ethanol, 80-85°C | 88 | 2-3 | [2] |
| 5-Chloroisatoic anhydride | Aniline | Benzaldehyde | I₂, AcOH, CH₃CN:H₂O (1:1), reflux | 62 | Not Specified | [1] |
| Isatoic anhydride | Ethylamine | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O, solvent-free, 80°C | 97 | 1 | [3] |
| Isatoic anhydride | Aniline | Triethyl orthoformate | Catalyst and solvent-free, 120°C | 92 | 5 | [4][5] |
Note on this compound: Despite a comprehensive search, specific experimental data detailing the yields and reaction times for the synthesis of quinazolinones directly from this compound in a comparative context was not found in the available literature. The data for other substituted isatoic anhydrides are presented to provide a baseline for expected reactivity. The electron-withdrawing nature of the fluorine atom in this compound is anticipated to enhance the electrophilicity of the carbonyl carbons, potentially leading to faster reaction rates compared to its non-fluorinated counterpart. However, this hypothesis requires experimental validation.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from substituted isatoic anhydrides.
Protocol 1: Iodine-Catalyzed Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones [1]
A mixture of the respective isatoic anhydride (1 mmol), a primary amine (1.2 mmol) or ammonium acetate (1.2 mmol), and an aldehyde (1 mmol) was prepared in a round-bottom flask containing a solvent mixture of CH₃CN:H₂O (1:1, 5 cm³). To this mixture, iodine (1 mmol, 0.25 g) and acetic acid (10 mol%, 6 cm³) were added. The reaction mixture was then stirred under reflux conditions for the appropriate time as monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate/n-hexane (1:2). Upon completion, the solvent was evaporated under reduced pressure. The crude product was then purified by recrystallization.
Protocol 2: Sodium Hypochlorite Mediated Synthesis of 2-Substituted Quinazolin-4(3H)-ones [2]
In a 10 mL ethanolic solution, isatoic anhydride (0.1 g, 0.61 mmol), an aldehyde (0.67 mmol), and ammonium chloride (0.036 g, 1.84 mmol) were mixed. To this suspension, sodium hypochlorite (0.063 g, 0.91 mmol) was added. The resulting mixture was stirred at 80-85°C for 2-3 hours, with the reaction progress monitored by TLC (ethyl acetate in hexane). After completion, the reaction mixture was poured into water, leading to the precipitation of the solid product. The precipitate was collected by filtration, washed twice with water, dried, and recrystallized from ethanol to yield the pure quinazolinone.
Protocol 3: Bismuth Nitrate-Catalyzed Solvent-Free Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones [3]
A mixture of isatoic anhydride (1.1 mmol), an amine (1 mmol), an aldehyde (1 mmol), and Bi(NO₃)₃·5H₂O (0.05 mmol) was heated at 80°C under solvent-free conditions for 1 hour. The progress of the reaction was monitored by TLC. Upon completion, the product was purified by recrystallization from ethanol.
Visualizing the Synthesis Pathway
The following diagram illustrates the general synthetic pathway for the formation of 2,3-disubstituted-4(3H)-quinazolinones from isatoic anhydride, an amine, and an aldehyde.
Summary
While a direct, quantitative head-to-head comparison of the synthesis efficiency of this compound is limited by the lack of specific published data, the available information on related building blocks provides valuable insights. The synthesis of quinazolinones from isatoic anhydrides is a well-established and versatile methodology, with various protocols offering high yields under different reaction conditions. The presence of both a bromine and a fluorine substituent on the isatoic anhydride ring in this compound is expected to influence its reactivity, likely leading to efficient and potentially rapid formation of the desired heterocyclic products. Further experimental studies are warranted to fully elucidate and quantify the synthetic advantages of this particular building block in comparison to its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 4. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to quinazolinones from isatoic anhydrides
Quinazolinone and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, antibacterial, and antitumor properties. A common and versatile precursor for the synthesis of this important heterocyclic system is isatoic anhydride. This guide provides a comparative analysis of different synthetic routes to quinazolinones starting from isatoic anhydride, offering researchers and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on reaction efficiency, conditions, and substrate scope, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of quinazolinones from isatoic anhydride can be broadly categorized into several approaches, primarily revolving around multicomponent reactions. These methods offer significant advantages in terms of efficiency and atom economy by combining multiple starting materials in a single step. Below is a summary of key synthetic strategies with their respective quantitative data.
| Route | Reactants | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Route 1: Three-Component Reaction with Aldehydes and Amines (Catalytic) | Isatoic anhydride, primary amine, aromatic aldehyde | Bi(NO₃)₃·5H₂O (5 mol%), solvent-free | 25-45 min | 80 | 86-95 | [1] |
| Route 2: Three-Component Reaction with Aldehydes and Urea (Solid Acid Catalyst) | Isatoic anhydride, aromatic aldehyde, urea | SBA-Pr-SO₃H (0.02 g), solvent-free | 30 min | 120 | 95 | |
| Route 3: Microwave-Assisted Three-Component Reaction (Solvent- and Catalyst-Free) | Isatoic anhydride, ammonium acetate, aldehyde/ketone | Microwave irradiation | Not Specified | Not Specified | High Yields | [2] |
| Route 4: Three-Component Reaction with Benzyl Halides and Primary Amines | Isatoic anhydride, primary amine, benzyl halide | K₂CO₃ in DMSO | 2 h | 90 | up to 96 | [3][4] |
| Route 5: Electrochemical Three-Component Cyclization | Isatoic anhydride, styrene, hydrochloride amine | Electrochemical redox, metal- and oxidant-free | Not Specified | Not Specified | up to 61 | [5] |
Experimental Protocols
Route 1: Bismuth(III) Nitrate Catalyzed Three-Component Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones
This method describes an efficient one-pot, three-component reaction under solvent-free conditions.
Procedure: A mixture of isatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and Bi(NO₃)₃·5H₂O (0.05 mmol) is heated at 80 °C for the appropriate time (typically 25-45 minutes). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, hot ethanol (15 mL) is added to the reaction mixture. The product crystallizes upon cooling and is then filtered, washed with cold ethanol, and dried to afford the pure 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one.[1]
Route 2: Sulfonic Acid Functionalized Mesoporous Silica Catalyzed Synthesis of Quinazolin-4(3H)-ones
This protocol utilizes a recyclable solid acid catalyst for the synthesis of quinazolinone derivatives under solvent-free conditions.
Procedure: SBA-Pr-SO₃H (0.02 g) is activated under reduced pressure at 100 °C. After cooling to room temperature, isatoic anhydride (1 mmol, 0.163 g), an aromatic aldehyde (1.1 mmol), and urea (1.1 mmol) are added. The mixture is heated under solvent-free conditions at 115-120 °C for approximately 30 minutes. The reaction is monitored by TLC. After completion, the crude product is dissolved in hot methanol, and the heterogeneous catalyst is removed by filtration. The filtrate is then cooled to yield the pure quinazolin-4(3H)-one product.
Route 4: One-Pot Three-Component Synthesis from Benzyl Halides
This approach involves the in-situ oxidation of benzyl halides to aldehydes, followed by a three-component reaction.
Procedure: A mixture of a benzyl halide (1 mmol) and K₂CO₃ (1.5 mmol) in DMSO (1 mL) is stirred for 4 hours at 90 °C to generate the corresponding aldehyde in situ. Subsequently, isatoic anhydride (1 mmol, 0.163 g) and a primary amine (1 mmol) are added to the reaction mixture, and stirring is continued at 90 °C for 2 hours. After cooling to room temperature, water (3 mL) is added, and the mixture is stirred for an additional hour. The resulting precipitate is filtered, washed with water, dried, and recrystallized to give the pure 4(3H)-quinazolinone.[3][4]
Reaction Pathways and Mechanisms
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Caption: Solid acid-catalyzed synthesis of quinazolin-4(3H)-ones using urea.
Caption: One-pot synthesis of 4(3H)-quinazolinones from benzyl halides.
Conclusion
The synthesis of quinazolinones from isatoic anhydride is a well-established and highly adaptable process. Three-component reactions, in particular, offer a powerful and efficient means of constructing the quinazolinone scaffold. The choice of a specific synthetic route will depend on the desired substitution pattern, available starting materials, and laboratory equipment. Solvent-free and microwave-assisted methods align with the principles of green chemistry by reducing waste and energy consumption. The catalytic approaches, such as the use of bismuth(III) nitrate or solid acids, provide high yields under mild conditions, making them attractive for a wide range of applications in medicinal chemistry and drug discovery.
References
- 1. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 2. AN EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 2,3-DIHYDROQUINAZOLIN-4(1H)-ONES BY A THREE COMPONENT REACTION UNDER CATALYST- AND SOLVENT-FREE CONDITIONS | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-3-fluoroisatoic Anhydride: A Comprehensive Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-3-fluoroisatoic anhydride (CAS No. 1049118-00-4) was publicly available at the time of this writing. The following guidance is based on the safety data for the closely related compound, 5-Bromoisatoic anhydride, and general principles for the disposal of halogenated organic compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational and disposal plan for this compound, ensuring that this process is conducted with the utmost attention to safety and regulatory compliance.
Essential Safety and Hazard Information
Due to the lack of a specific Safety Data Sheet for this compound, the hazard information for the structurally similar compound, 5-Bromoisatoic anhydride, is provided below as a reference. It is prudent to handle this compound with the same or greater level of caution.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Dermal, Inhalation) | Harmful in contact with skin or if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| Serious Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Data based on the Safety Data Sheet for 5-Bromoisatoic anhydride.[1]
Pre-Disposal and Handling Protocols
Prior to disposal, meticulous handling and storage procedures are mandatory to minimize risk.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be secure and accessible only to authorized personnel.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
It must be segregated into a designated "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for waste accumulation.
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Keep the container closed at all times, except when adding waste.
Step 3: Accumulation
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the laboratory personnel and near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Request for Disposal
-
Once the container is full or is no longer being used, a request for disposal must be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Follow the specific procedures outlined by your EHS for waste pickup.
Step 5: Documentation
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
-
This documentation is crucial for regulatory compliance and will be required by your EHS department.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Secure: Restrict access to the spill area.
-
Report: Notify your laboratory supervisor and your institution's EHS department immediately.
-
Cleanup: Only trained personnel with the appropriate PPE should perform cleanup.
-
For small spills of solid material, carefully sweep up the material and place it in a labeled hazardous waste container.[2] Avoid creating dust.
-
Use an inert absorbent material for any liquid solutions.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of 5-Bromo-3-fluoroisatoic Anhydride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Bromo-3-fluoroisatoic anhydride, a halogenated organic compound. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, which is a faint brown powder, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE, drawing parallels from safety data sheets of structurally similar compounds.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133. A face shield should be used in addition to goggles when handling larger quantities or when there is a significant splash risk. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as Viton® or butyl rubber should be considered. | Prevents skin contact with the compound, which can cause irritation or be absorbed through the skin. |
| Respiratory Protection | Air-purifying respirator | A NIOSH-approved N95 or P2 dust mask is recommended for handling small quantities in a well-ventilated area. For larger quantities or in situations where dust generation is significant, a half-mask or full-face respirator with particulate filters (P100) should be used. | Prevents inhalation of the fine powder, which may cause respiratory tract irritation. |
| Body Protection | Laboratory Coat | A full-length laboratory coat, preferably made of a flame-resistant material. | Protects skin and personal clothing from contamination. |
| Closed-toe shoes | Sturdy, closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to immediate post-handling procedures.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation is Key:
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, contaminated paper towels), should be placed in a designated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Solutions containing this compound and any rinsates from cleaning contaminated glassware should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Sharps Waste: Needles, syringes, or razor blades contaminated with the compound should be disposed of in a designated sharps container that is also labeled as containing halogenated waste.
Disposal Workflow:
Chemical Reactivity and Incompatibilities
Understanding the reactivity of this compound is crucial for safe handling and storage. Based on the reactivity of the parent compound, isatoic anhydride, the following incompatibilities should be noted:
| Incompatible Agent | Potential Hazard |
| Water/Moisture | Reacts to hydrolyze the anhydride, potentially releasing carbon dioxide and forming 2-amino-5-bromo-3-fluorobenzoic acid. |
| Strong Acids | Can catalyze decomposition. |
| Strong Bases | Can cause rapid decomposition. |
| Alcohols | Reacts to form the corresponding anthranilate esters. |
| Amines | Reacts to open the anhydride ring. |
| Strong Oxidizing Agents | May lead to vigorous, potentially explosive reactions. |
| Heat | Can cause thermal decomposition. |
Storage Recommendations: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) before commencing any work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
